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  • Product: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid
  • CAS: 102539-92-4

Core Science & Biosynthesis

Foundational

Scalable Synthesis of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid: A Chemoselective Approach

Topic: Scalable Synthesis of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid Content Type: Technical Whitepaper / Synthesis Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid Content Type: Technical Whitepaper / Synthesis Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

The synthesis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (HMCCA) presents a classic challenge in bifunctional building block preparation: the differentiation of two chemically equivalent carbonyl groups on a quaternary carbon. HMCCA is a critical scaffold in the development of conformationally restricted amino acid analogs (e.g., cycloleucine derivatives) and novel polymer modifiers.

This guide details a robust, four-step synthetic pathway starting from commercially available diethyl malonate. The core strategy relies on desymmetrization via partial hydrolysis followed by chemoselective borane reduction . This route is selected for its reproducibility, scalability, and avoidance of highly unstable intermediates (such as alpha-formyl species) common in alternative Cannizzaro-based routes.

Key Advantages of this Protocol:

  • Chemoselectivity: Utilizes the orthogonal reactivity of borane-tetrahydrofuran (BH₃·THF) to reduce carboxylic acids in the presence of esters.

  • Scalability: Avoids cryogenic temperatures and pyrophoric organolithiums (e.g., LDA) required for enolate alkylation routes.

  • Purification: Intermediates are designed to be purified via acid/base extraction, minimizing chromatographic burden.

Retrosynthetic Analysis

The strategic disconnection focuses on the quaternary center. The 1,1-disubstitution pattern strongly suggests a malonate origin. The challenge lies in the final differentiation of the oxidation states (acid vs. alcohol).

Retrosynthesis Target 1-(Hydroxymethyl)cyclopentane- 1-carboxylic acid Inter1 Ethyl 1-(hydroxymethyl) cyclopentanecarboxylate Target->Inter1 Hydrolysis Inter2 1-(Ethoxycarbonyl) cyclopentanecarboxylic acid (The 'Half-Ester') Inter1->Inter2 Chemoselective Reduction (BH3) Inter3 Diethyl cyclopentane- 1,1-dicarboxylate Inter2->Inter3 Desymmetrization (Partial Hydrolysis) Start Diethyl Malonate + 1,4-Dibromobutane Inter3->Start Double Alkylation

Figure 1: Retrosynthetic logic flow. The critical step is the chemoselective reduction of the 'Half-Ester' intermediate.

Experimental Protocol

Stage 1: Construction of the Quaternary Ring

Reaction: Double alkylation of diethyl malonate with 1,4-dibromobutane.

  • Reagents: Diethyl malonate (1.0 eq), 1,4-Dibromobutane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF or Acetonitrile.

  • Rationale: While traditional protocols use NaOEt/EtOH, using K₂CO₃ in DMF (or MeCN with catalytic TBAI) avoids the formation of transesterification byproducts and is safer on a multigram scale than handling sodium metal.

Protocol:

  • Suspend K₂CO₃ (2.5 eq) in DMF (concentration ~1.0 M).

  • Add diethyl malonate (1.0 eq) and 1,4-dibromobutane (1.1 eq) sequentially.

  • Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Work-up: Dilute with water, extract with diethyl ether (x3). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Vacuum distillation is recommended to remove unreacted dibromide and malonate.

    • Target Product: Diethyl cyclopentane-1,1-dicarboxylate.

Stage 2: Desymmetrization (Partial Hydrolysis)

Reaction: Controlled saponification to the mono-ester.

  • Reagents: Diethyl cyclopentane-1,1-dicarboxylate (1.0 eq), KOH (1.0 eq), Ethanol (absolute).

  • Rationale: Statistical hydrolysis yields a mixture of diester, mono-ester, and diacid. By using strictly 1.0 equivalent of hydroxide in ethanol, the mono-potassium salt often precipitates or can be separated by solubility.

Protocol:

  • Dissolve the diester in Ethanol (0.5 M).

  • Add a solution of KOH (1.0 eq) in Ethanol dropwise at 0°C over 1 hour.

  • Stir at room temperature for 24 hours.

  • Work-up (Critical for Separation):

    • Evaporate Ethanol.

    • Dissolve residue in Water.

    • Wash 1: Extract with Ether. The Ether layer contains unreacted Diester (recycle this).

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 with 2M HCl.

    • Extraction 2: Extract the acidic aqueous layer with DCM (x3).

    • Wash 2: The DCM layer contains the target Mono-ester and potentially trace Diacid. The Diacid is more water-soluble; limited back-extraction washes can remove it.

  • Product: 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. (Yield typically 50–60% based on statistics, higher with recycling).

Stage 3: Chemoselective Reduction (The Core Technology)

Reaction: Selective reduction of the carboxylic acid moiety in the presence of the ester using Borane.

  • Reagents: 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid (1.0 eq), Borane-Dimethyl Sulfide complex (BH₃·DMS) or Borane-THF (1.1–1.2 eq).

  • Mechanism: Borane is an electrophilic reducing agent.[1] It coordinates rapidly with the electron-rich carbonyl oxygen of the carboxylic acid (forming an acyloxyborane intermediate) which is reduced intramolecularly. Esters, being less basic/nucleophilic at the carbonyl oxygen toward Borane, react significantly slower.

Protocol:

  • Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve the Mono-ester in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add BH₃·DMS (1.1 eq) dropwise via syringe. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Monitor by IR (disappearance of broad -COOH OH stretch) or TLC (Acid spot disappears, new polar alcohol spot appears).

  • Quench: Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases (destruction of excess borane and breakdown of borate esters).

  • Work-up: Concentrate the mixture. Co-evaporate with Methanol (x3) to remove trimethyl borate.

  • Product: Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate.

Stage 4: Final Hydrolysis

Reaction: Saponification of the remaining ester.

  • Reagents: Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, LiOH (2.0 eq), THF/Water (1:1).

  • Protocol:

    • Dissolve the hydroxy-ester in THF/Water.

    • Add LiOH. Stir at 40°C for 4 hours.

    • Acidify to pH 2 with HCl.

    • Extract with EtOAc.[2] The product is a polar acid-alcohol.

    • Crystallization: The crude product can often be recrystallized from EtOAc/Hexane or Ether/Pentane.

Reaction Pathway & Mechanism[3][4][5][6]

The following diagram illustrates the transformation flow, highlighting the critical selectivity in Stage 3.

SynthesisFlow Step1 Diethyl Malonate Step2 Diester (Cyclic) Step1->Step2 1,4-dibromobutane K2CO3, DMF Step3 Mono-Ester (Acid-Ester) Step2->Step3 1.0 eq KOH Partial Hydrolysis Step4 Hydroxy-Ester Step3->Step4 BH3·DMS, THF (Selective Reduction) Step3->Step4 Crucial Step: Acid reduced Ester intact Final Target: 1-(Hydroxymethyl) cyclopentane-1-COOH Step4->Final LiOH, THF/H2O Saponification

Figure 2: Forward synthetic pathway. Blue nodes represent stable intermediates; the Red node represents the critical desymmetrized precursor.

Analytical Data Summary

The following table summarizes the expected key signals for validating the intermediates and final product.

CompoundKey 1H NMR Signals (CDCl₃/D₂O)Key IR Signals (cm⁻¹)
Diester δ 4.15 (q, 4H, O-CH₂-), 1.25 (t, 6H, -CH₃), Ring protons: 1.6-2.2 (m, 8H)1730 (Ester C=O)
Mono-Ester δ 11.0 (br s, 1H, COOH), 4.18 (q, 2H), Ring protons (symmetry broken)1735 (Ester), 1705 (Acid)
Hydroxy-Ester δ 3.65 (s, 2H, -CH₂OH), 4.15 (q, 2H), 2.5 (br s, OH)3400 (OH), 1730 (Ester)
Target (HMCCA) δ 3.70 (s, 2H, -CH₂OH), Ring protons: 1.5-2.1 (m, 8H). COOH proton often broad/invisible in D₂O exchange.3400-2800 (Broad Acid OH + Alcohol OH), 1700 (Acid C=O)

Troubleshooting & Process Safety

Managing the Borane Reduction

The reduction of the carboxylic acid (Stage 3) is the most sensitive step.

  • Exotherm: The reaction is exothermic. BH₃ should be added slowly at 0°C.

  • Selectivity Loss: If the reaction is heated to reflux or run for excessive times (>12h), the ester moiety may begin to reduce, leading to the diol (1,1-bis(hydroxymethyl)cyclopentane).

  • Safety: BH₃·DMS releases dimethyl sulfide (stench) and hydrogen gas. Use a bleach scrubber for the exhaust and ensure good ventilation.

Alternative Route: Mixed Anhydride

If Borane reagents are unavailable or too costly for the scale:

  • Activate the Mono-ester (Stage 2 product) with Ethyl Chloroformate/Triethylamine to form the mixed anhydride.

  • Reduce in situ with Sodium Borohydride (NaBH₄) .

  • Note: This method is cheaper but often produces lower yields due to competitive attack on the ester or incomplete reduction.

References

  • Preparation of Cyclopropane-1,1-dicarboxylic acid (General Malonate Cyclization Protocol). Source: Organic Syntheses, Coll.[3] Vol. 6, p.320 (1988); Vol. 52, p.42 (1972). URL:[Link]

  • Chemoselective Reduction of Carboxylic Acids with Borane. Source: Yoon, N. M., et al. "Selective reduction of carboxylic acids with borane-dimethyl sulfide in the presence of esters." Journal of Organic Chemistry, 38(16), 2786–2792. URL:[Link]

  • Synthesis of 1-(Hydroxymethyl)cyclopropanecarboxylic acid (Analogous Chemistry). Source: Patent US5728896A (Process for the preparation of hydroxymethyl-cyclopropane).[4] URL:

  • Properties and Safety of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid. Source: PubChem Compound Summary.[5] URL:[Link]

Sources

Exploratory

physical properties of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid

Technical Whitepaper: Physicochemical Profiling of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid Executive Summary 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (CAS 102539-92-4) represents a critical class of gem-di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid

Executive Summary 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (CAS 102539-92-4) represents a critical class of gem-disubstituted cycloalkanes used in medicinal chemistry to introduce conformational constraints.[1] Characterized by a quaternary carbon at the C1 position, this scaffold serves as a bioisostere for


-disubstituted amino acids and a rigid linker in fragment-based drug design (FBDD). This guide details its physicochemical properties, the thermodynamics of its lactone-acid equilibrium, and its application in stabilizing bioactive conformations.

Molecular Identity & Structural Analysis

The compound features a cyclopentane ring with a quaternary center at position 1, substituted by a carboxylic acid and a hydroxymethyl group. This geminal substitution pattern imposes significant steric bulk, restricting the conformational flexibility of the ring and any attached chains (Thorpe-Ingold effect).

Property Data
IUPAC Name 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid
CAS Number 102539-92-4
Molecular Formula C

H

O

Molecular Weight 144.17 g/mol
SMILES OC(=O)C1(CO)CCCC1
InChI Key BNMVXBPRKNYEBI-UHFFFAOYSA-N
Chirality Achiral (Plane of symmetry through C1 and the C3-C4 bond midpoint)

Structural Insight: Unlike its analog 1-hydroxycyclopentanecarboxylic acid, the insertion of a methylene bridge (-CH


-) in the hydroxymethyl group increases the distance between the nucleophilic hydroxyl and the electrophilic carbonyl.[1] This impacts the thermodynamics of intramolecular cyclization, favoring the formation of a stable 

-lactone (5-membered ring) over the more strained

-lactone.[1]

Thermodynamic & Physical Constants

The physical state and stability of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid are heavily influenced by its tendency to dehydrate into its corresponding lactone.[1]

Parameter Value / Description Context & Implications
Physical State Solid (Off-white to light brown)Typically crystalline; hygroscopic tendency due to -OH/-COOH.[1]
Melting Point >80°C (Estimated)*Exact experimental MP is rarely reported due to in-situ lactonization upon heating.[1]
Boiling Point N/A (Decomposes/Cyclizes)Heating promotes dehydration to 2-oxaspiro[4.4]nonan-3-one.[1]
Solubility High: DMSO, MeOH, EtOHModerate: WaterLow: Hexane, Et

O
Amphiphilic nature allows solubility in polar aprotic and protic solvents.
pKa (Acid) 4.6 – 4.8 (Predicted)Slightly more acidic than pivalic acid (5.03) due to the inductive effect of the

-hydroxyl oxygen.[1]
LogP ~0.5 (Experimental/Consensus)Low lipophilicity makes it an ideal polar building block for improving solubility.

The Lactone-Acid Equilibrium (Critical Stability Factor)

A defining feature of this molecule is its equilibrium with 2-oxaspiro[4.4]nonan-3-one .[1] In acidic media or under thermal stress, the compound undergoes intramolecular esterification.

  • Acid Form: Predominates in basic aqueous solution (pH > 7) and polar protic solvents.

  • Lactone Form: Predominates in acidic environments, non-polar solvents, or upon heating (dehydration).

Experimental Protocol: Monitoring Cyclization Researchers must verify the integrity of the acid form using


H NMR. The lactone formation is indicated by:
  • Shift of -CH

    
    O- protons:  Downfield shift (from ~3.6 ppm in acid to ~4.2 ppm in lactone).[1]
    
  • Loss of exchangeable protons: Disappearance of broad -COOH/-OH signals.[1]

LactoneEquilibrium Acid 1-(Hydroxymethyl) cyclopentane-1-carboxylic acid (Open Form) Transition Tetrahedral Intermediate Acid->Transition + H+ / Heat Transition->Acid Hydrolysis Lactone 2-Oxaspiro[4.4] nonan-3-one (Closed Form) Transition->Lactone - H2O Water H2O Transition->Water Lactone->Transition + OH- / H2O

Figure 1: Acid-catalyzed cyclodehydration pathway.[1] The spiro-lactone is the thermodynamic sink under anhydrous or acidic conditions.[1]

Synthetic Pathways & Impurity Profile

The synthesis typically proceeds via the reduction of diesters or hydrolysis of the pre-formed lactone. Understanding the source dictates the impurity profile.

Method A: Lactone Hydrolysis (Preferred for High Purity)

  • Precursor: 2-Oxaspiro[4.4]nonan-3-one.[1][2]

  • Reagent: LiOH or NaOH (1.1 eq) in THF/Water.

  • Workup: Careful acidification to pH 4-5 (avoiding pH < 2 to prevent re-cyclization) followed by rapid extraction.[1]

Method B: Cannizzaro Reaction

  • Precursor: Cyclopentane-1,1-dicarbaldehyde.[1]

  • Mechanism: Disproportionation yields the alcohol and carboxylate.

  • Impurity Risk: Residual dialdehyde (reactive electrophile) or diol (over-reduction).

Key Impurities to Monitor:

  • 2-Oxaspiro[4.4]nonan-3-one: Result of improper storage or thermal stress.[1]

  • 1,1-Bis(hydroxymethyl)cyclopentane: Over-reduction byproduct.

  • Cyclopentanecarboxylic acid: Decarboxylation/deformylation byproduct (rare).

Applications in Drug Design

A. Conformational Locking (The Thorpe-Ingold Effect) The quaternary C1 carbon forces the substituents into specific spatial arrangements. When incorporated into a peptide backbone (e.g., replacing a Gly or Ala residue), it restricts the


 and 

torsion angles, often stabilizing

-turns or helical conformations. This reduces the entropy penalty of binding to a receptor.

B. Bioisostere for Serine/Threonine The hydroxymethyl group mimics the side chains of Serine, while the carbocycle provides a lipophilic shield that can improve metabolic stability against proteases.

C. Fragment-Based Drug Discovery (FBDD) The molecule serves as a "linker" fragment.[1] The rigid angle between the -CH


OH and -COOH vectors (~109.5°) is distinct from linear linkers, allowing for unique vector exploration in growing a fragment.[1]

References

  • PubChem Compound Summary. (2025). 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (CID 55299493).[1] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2025).[1][3] Product Specification: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (CAS 102539-92-4).[1][4][5] Merck KGaA. Link

  • Gao, Q., et al. (2023).[6] Ni(II)-catalyzed Conia-ene reaction of acetylenic 1,3-dicarbonyl compounds.[1] Organic Letters, 25, 1889-1894. (Context on cyclopentane synthesis). Link

  • ChemicalBook. (2025). 1-Hydroxycyclopentanecarboxylic acid Properties (Analogous Data).Link

  • PrepChem. (2024). Synthesis of 1,1-bis(hydroxymethyl)cyclopentane. (Reduction pathway context). Link

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid

Abstract The unambiguous determination of a molecule's structure is the bedrock of chemical research and pharmaceutical development. Trivial errors in structural assignment can lead to the misinterpretation of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's structure is the bedrock of chemical research and pharmaceutical development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in development pipelines. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ).[1] We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind the experimental sequence, the interpretation of complex data, and the creation of a self-validating analytical system. This document serves as both a practical guide and a strategic framework for tackling the structural characterization of novel small molecules.

The Strategic Approach: A Logic-Driven Workflow

The elucidation of a molecular structure is not a linear process but an iterative cycle of hypothesis generation and experimental validation. Our approach begins with techniques that provide broad, foundational information (Molecular Formula, Functional Groups) and progressively moves to high-resolution methods that map the precise atomic connectivity. Each step is designed to confirm the findings of the previous one while providing new, more granular insights.

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Core Structural Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (HRMS) Provides: Molecular Formula Proposed_Structure Proposed Structure: 1-(hydroxymethyl)cyclopentane- 1-carboxylic acid MS->Proposed_Structure Confirms C₇H₁₂O₃ IR Infrared Spectroscopy (FTIR) Provides: Functional Group ID IR->Proposed_Structure Confirms -COOH & -OH NMR_1D 1D NMR (¹H, ¹³C, DEPT) Provides: Chemical Environments & Carbon Types NMR_2D 2D NMR (COSY, HSQC, HMBC) Provides: Atom Connectivity NMR_1D->NMR_2D Assign Signals XRAY X-Ray Crystallography Provides: 3D Atomic Arrangement NMR_2D->XRAY If crystal available Final_Structure Confirmed Structure NMR_2D->Final_Structure Establish Connectivity XRAY->Final_Structure Unambiguous Proof Proposed_Structure->NMR_1D Predict Spectra

Figure 1: A strategic workflow for structure elucidation.

Foundational Analysis: Confirming the Building Blocks

Before attempting to assemble the molecular puzzle, we must first confirm we have all the correct pieces. High-resolution mass spectrometry and infrared spectroscopy provide the elemental formula and the constituent functional groups.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary objective is to obtain an exact mass of the molecular ion. This allows for the unambiguous determination of the elemental formula, a critical first step that constrains all subsequent interpretations.

Expected Data: For C₇H₁₂O₃, the calculated monoisotopic mass is 144.078644 Da.[1] An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) provides high confidence in this molecular formula.

Fragmentation Insights: While HRMS focuses on the parent ion, Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiments can reveal characteristic fragments. For this molecule, key expected losses include:

  • M-18: Loss of H₂O from the alcohol or carboxylic acid.

  • M-31: Loss of the •CH₂OH radical.

  • M-45: Loss of the •COOH radical.

  • M-28: Loss of ethene from the cyclopentane ring, a common fragmentation pathway for cyclic alkanes.[2]

Parameter Value
Molecular Formula C₇H₁₂O₃
Monoisotopic Mass 144.078644 Da[1]
Key Fragments (m/z) 126 (M-H₂O), 113 (M-CH₂OH), 99 (M-COOH)

Table 1: Summary of Expected Mass Spectrometry Data.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion at m/z 143.0712. Positive mode can also be used, observing the [M+H]⁺ or [M+Na]⁺ adducts.

  • Mass Analyzer: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

  • Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical mass calculated for C₇H₁₂O₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally reliable method for identifying the presence of specific functional groups, which in this case are the carboxylic acid and primary alcohol.

Expected Data: The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxyl and hydroxyl groups.

  • O-H Stretch (Carboxylic Acid): A very broad, strong band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, often obscuring the C-H stretches. This breadth is a hallmark of the hydrogen-bonded dimer common to carboxylic acids.[3][4][5]

  • O-H Stretch (Alcohol): The signal for the alcohol O-H will be contained within the broad envelope of the carboxylic acid O-H.

  • C-H Stretch (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).[6]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption between 1760-1690 cm⁻¹.[3][4] Its position can indicate the degree of hydrogen bonding.

  • C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[3][5]

The combination of the extremely broad O-H stretch and the intense C=O stretch is definitive evidence for a carboxylic acid functional group.[5]

  • Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

  • Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation of organic molecules, providing direct insight into the chemical environment, count, and connectivity of atoms.[7][8] A full suite of 1D and 2D experiments is required for an unambiguous assignment.

1D NMR: Identifying the Unique Nuclei
  • ¹H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule.

    • Expected Signals:

      • ~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid. This signal is typically broad and will disappear upon shaking the sample with D₂O (deuterium oxide).[4][9]

      • ~3.5-3.7 ppm (singlet, 2H): The two equivalent protons of the hydroxymethyl (-CH₂OH) group. They appear as a singlet because they have no adjacent proton neighbors.

      • ~1.5-1.9 ppm (multiplets, 8H): The eight protons on the cyclopentane ring. Due to the substitution at C1, the protons at C2/C5 and C3/C4 are chemically non-equivalent. Furthermore, the two protons on each of these carbons (geminal protons) are diastereotopic and thus magnetically non-equivalent, leading to complex, overlapping multiplets.[10]

  • ¹³C NMR Spectroscopy: This experiment identifies all unique carbon environments.

    • Expected Signals:

      • ~180 ppm: The carbonyl carbon of the carboxylic acid.

      • ~65-70 ppm: The carbon of the hydroxymethyl (-CH₂OH) group.

      • ~45-50 ppm: The quaternary carbon (C1) of the cyclopentane ring, bonded to both the -COOH and -CH₂OH groups.

      • ~35 ppm: The C2 and C5 carbons of the cyclopentane ring.

      • ~25 ppm: The C3 and C4 carbons of the cyclopentane ring.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types.[11][12]

    • Expected Outcome:

      • Positive Signals (CH, CH₃): None expected.

      • Negative Signals (CH₂): Five signals are expected: one for the -CH₂OH carbon and four for the cyclopentane ring carbons (C2, C3, C4, C5).

      • Absent Signals (Quaternary, C=O): The C1 quaternary carbon and the C=O carbonyl carbon will not appear in a DEPT-135 spectrum.

Atom ¹H Shift (ppm) Multiplicity Integration ¹³C Shift (ppm) DEPT-135
-COOH ~12.0s (broad)1H~180Absent
-CH₂OH ~3.6s2H~68Negative
C1 ---~48Absent
C2, C5 ~1.7-1.9m4H~35Negative
C3, C4 ~1.5-1.6m4H~25Negative

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT-135 Data.

2D NMR: Assembling the Molecular Framework

2D NMR experiments are the key to connecting the individual signals observed in 1D spectra into a coherent molecular structure.[13][14]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12]

    • Key Insight: COSY will show correlations between the adjacent methylene groups of the cyclopentane ring, allowing one to "walk" around the ring from C2 to C3 to C4 to C5. Crucially, no correlations will be observed from the ring protons to the -CH₂OH protons, confirming they are not on adjacent carbons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond correlation).[13][14]

    • Key Insight: HSQC provides an unambiguous link between the proton and carbon skeletons. For example, it will definitively link the proton signal at ~3.6 ppm to the carbon signal at ~68 ppm, assigning both to the -CH₂OH group.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two or three bonds, allowing for the connection of molecular fragments across non-protonated (quaternary) centers.[13][14]

    • Definitive Correlations:

      • From -CH₂OH protons (~3.6 ppm): A strong correlation to the quaternary carbon C1 (~48 ppm) and the carbonyl carbon (~180 ppm).

      • From C2/C5 protons (~1.7-1.9 ppm): Correlations to the adjacent ring carbons (C3/C4) and, most importantly, to the key quaternary carbon C1 (~48 ppm) and the carbonyl carbon (~180 ppm).

These HMBC correlations are the definitive spectroscopic proof that the hydroxymethyl group and the carboxylic acid group are both attached to the same carbon atom (C1) of the cyclopentane ring.

Figure 2: Key HMBC correlations confirming the structure.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; DMSO-d₆ is often ideal as it allows for the observation of exchangeable protons (-OH, -COOH).

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra. Ensure sufficient scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

  • 2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters (e.g., spectral width, number of increments, relaxation delays) for the specific molecule and instrument.

  • Data Analysis: Use NMR processing software to Fourier transform and phase the spectra. Analyze the cross-peaks in the 2D spectra to build the connectivity map of the molecule, starting with assigning the HSQC correlations and then using COSY and HMBC to connect the spin systems.

Ultimate Confirmation: Single-Crystal X-ray Crystallography

Causality: While the comprehensive NMR data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15][16] It moves from establishing connectivity to providing a precise three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision.[17][18]

Methodology: This technique requires the growth of a high-quality single crystal. The crystal is then mounted in a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure.[19] This method is the gold standard for absolute structure determination.[19]

  • Crystallization: The rate-limiting step is often growing a diffraction-quality crystal.[19] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to determine the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data.

  • Validation: The final structure is validated using metrics such as the R-factor, which indicates the goodness-of-fit between the calculated and observed diffraction data.

Conclusion

The structure elucidation of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid is achieved through a systematic and integrated analytical approach. HRMS and FTIR provide the foundational data, confirming the molecular formula and key functional groups. A comprehensive suite of 1D and 2D NMR experiments then builds the molecular framework piece by piece, with critical HMBC correlations providing the definitive evidence for the connectivity of the cyclopentane ring, the hydroxymethyl group, and the carboxylic acid at the C1 quaternary center. Finally, where feasible, single-crystal X-ray crystallography offers an unassailable confirmation of the three-dimensional structure. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

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  • The Journal of Organic Chemistry. Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. Available from: [Link]

  • NIH National Library of Medicine. X-Ray Crystallography of Chemical Compounds. Available from: [Link]

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  • ResearchGate. 1-Hydroxycyclopentane-1-carboxylic acid | Request PDF. Available from: [Link]

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  • Maqsad. Carboxylic Acid | Structure, Properties & Nomenclature | Chemistry. Available from: [Link]

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Exploratory

A Technical Guide to the Biological Activities of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid

Introduction In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is paramount. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is paramount. Among these, cyclopentane derivatives have garnered considerable attention due to their prevalence in natural products and their successful incorporation into a variety of therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of a specific, yet underexplored, member of this chemical class: 1-(hydroxymethyl)cyclopentane-1-carboxylic acid. While direct biological data for this compound is limited, this guide will synthesize information from structurally related analogs and the constituent functional groups to build a comprehensive profile of its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the latent potential of this intriguing molecule.

Physicochemical Properties

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a gem-disubstituted cyclopentane, featuring both a carboxylic acid and a hydroxymethyl group attached to the same carbon atom. This unique arrangement imparts specific steric and electronic properties that are likely to influence its biological activity. The presence of the carboxylic acid group suggests potential for ionic interactions and hydrogen bonding with biological targets, a common feature in many active pharmaceutical ingredients.[1][2] The alpha-hydroxy acid motif is known to be biologically active, particularly in dermatological applications where it can modulate skin keratinization.[3][4][5][6][7]

PropertyValueSource
Molecular FormulaC₇H₁₂O₃PubChem
Molecular Weight144.17 g/mol PubChem
XLogP3-0.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Inferred Biological Activities and Therapeutic Potential

Based on the extensive body of research into cyclopentane derivatives and alpha-hydroxy acids, we can infer several potential biological activities for 1-(hydroxymethyl)cyclopentane-1-carboxylic acid.

Anti-inflammatory Activity

The cyclopentane scaffold is a core component of many anti-inflammatory compounds. For instance, cyclopentenone prostaglandins are known to exert potent anti-inflammatory effects.[8] Derivatives of cyclopentane carboxylic acid have also been explored as inhibitors of key inflammatory targets. Carboxylic acids themselves can contribute to anti-inflammatory activity by interacting with pathways such as the NRF2 pathway, which helps to mitigate oxidative stress and inflammation.[9]

Potential Mechanism of Action: The carboxylic acid moiety of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid could potentially interact with the active sites of inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or 5-lipoxygenase (5-LOX), in a manner similar to some non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12][13] The cyclopentane ring provides a rigid scaffold that can orient the functional groups for optimal binding.

Pro-inflammatory Stimuli Pro-inflammatory Stimuli Activation of NF-kB & MAPKs Activation of NF-kB & MAPKs Pro-inflammatory Stimuli->Activation of NF-kB & MAPKs Upregulation of COX-2 & 5-LOX Upregulation of COX-2 & 5-LOX Activation of NF-kB & MAPKs->Upregulation of COX-2 & 5-LOX Increased Prostaglandin & Leukotriene Synthesis Increased Prostaglandin & Leukotriene Synthesis Upregulation of COX-2 & 5-LOX->Increased Prostaglandin & Leukotriene Synthesis Arachidonic Acid Cascade Inflammation Inflammation Increased Prostaglandin & Leukotriene Synthesis->Inflammation 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (putative) 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (putative) 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (putative)->Upregulation of COX-2 & 5-LOX Inhibition?

Caption: Putative Anti-inflammatory Mechanism of Action.

Antimicrobial Activity

Organic acids and their derivatives are well-documented for their antimicrobial properties.[14][15][16][17] The cyclopentane ring is also present in some natural and synthetic antimicrobial agents. The combination of these two features in 1-(hydroxymethyl)cyclopentane-1-carboxylic acid suggests a potential for antimicrobial efficacy.

Potential Mechanism of Action: The antimicrobial action of organic acids is often attributed to their ability to diffuse across the cell membrane of microorganisms in their undissociated form. Once inside the cell, where the pH is higher, the acid dissociates, leading to a drop in internal pH and disruption of cellular processes. The lipophilic nature of the cyclopentane ring could facilitate this membrane transit.

cluster_extracellular Extracellular (Acidic pH) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular (Neutral pH) Molecule_unionized 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (Undissociated) Molecule_ionized Molecule Dissociates (H+ and Anion) Molecule_unionized->Molecule_ionized Diffusion Membrane Lipid Bilayer Disruption Disruption of Cellular Functions (Enzyme inhibition, DNA damage) Molecule_ionized->Disruption Anion Accumulation & pH Decrease

Caption: Postulated Antimicrobial Mechanism of Action.

Anticancer Activity

Several cyclopentane derivatives have been investigated as potential anticancer agents.[18][19] The mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of cell proliferation. While the direct anticancer potential of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid is unknown, its structural motifs are present in molecules with cytotoxic activity.

Potential Mechanism of Action: The carboxylic acid group could potentially interact with key enzymes or receptors involved in cancer cell signaling. Furthermore, the overall shape and polarity of the molecule could allow it to interfere with protein-protein interactions that are critical for cancer cell survival.

Experimental Protocols

To empirically determine the biological activities of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid, a series of well-established in vitro assays can be employed.

Synthesis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid

A potential synthetic route to 1-(hydroxymethyl)cyclopentane-1-carboxylic acid can be adapted from known procedures for related compounds.[20][21][22] One plausible approach involves the following steps:

  • Formation of Methyl Cyclopentanecarboxylate: This can be achieved through a Favorskii rearrangement of 2-chlorocyclohexanone in the presence of sodium methoxide.[21]

  • Alpha-hydroxymethylation: The methyl cyclopentanecarboxylate can then be treated with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which is then reacted with formaldehyde to introduce the hydroxymethyl group at the alpha position.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, which can be achieved under basic conditions followed by acidification.

2-Chlorocyclohexanone 2-Chlorocyclohexanone Methyl Cyclopentanecarboxylate Methyl Cyclopentanecarboxylate 2-Chlorocyclohexanone->Methyl Cyclopentanecarboxylate 1. NaOMe 2. Favorskii Rearrangement Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate Methyl Cyclopentanecarboxylate->Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate 1. LDA 2. HCHO 1-(hydroxymethyl)cyclopentane-1-carboxylic acid 1-(hydroxymethyl)cyclopentane-1-carboxylic acid Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate->1-(hydroxymethyl)cyclopentane-1-carboxylic acid 1. NaOH 2. H3O+

Caption: Plausible Synthetic Pathway.

In Vitro Anti-inflammatory Assays
  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.[12] The assay measures the production of prostaglandin E2 (PGE2).

  • 5-Lipoxygenase (5-LOX) Inhibition Assay: The inhibitory effect on 5-LOX can be assessed by measuring the production of leukotrienes from arachidonic acid in the presence of the test compound.[12]

Antimicrobial Screening
  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.[14][15][17][23] Serial dilutions of the compound are prepared in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.

Cytotoxicity Assays
  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.[24][25][26][27][28] It measures the metabolic activity of cells, which is proportional to the number of viable cells. This assay can be used to determine the IC50 (half-maximal inhibitory concentration) of the compound against various cancer cell lines.

Future Directions and Conclusion

While the direct biological activities of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid remain to be fully elucidated, the analysis of its structural components and related compounds suggests a promising potential for anti-inflammatory, antimicrobial, and anticancer activities. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic applications. Further research, including in vivo studies and structure-activity relationship (SAR) investigations of novel derivatives, is warranted to fully unlock the therapeutic potential of this intriguing molecule. The unique gem-disubstituted cyclopentane core offers a valuable scaffold for the design of new chemical entities with improved pharmacological profiles.

References

  • A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. (n.d.). Retrieved from [Link][3]

  • Current Review of the Alpha-hydroxy Acids - Skin Therapy Letter. (1998). Retrieved from [Link][4]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025). Retrieved from [Link][25]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Retrieved from [Link][26]

  • How Do Alpha Hydroxy Acids Exfoliate The Skin? - Andy Millward. (2019). Retrieved from [Link][5]

  • Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives - MDPI. (2023). Retrieved from [Link][6]

  • Find out the chemistry behind AHAs and BHAs in skin care - Emotion Master. (2020). Retrieved from [Link][7]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024). Retrieved from [Link][28]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC. (n.d.). Retrieved from [Link][10]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2011). Retrieved from [Link][1]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies - MDPI. (2025). Retrieved from [Link][11]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists - ResearchGate. (2026). Retrieved from [Link][2]

  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - MDPI. (2020). Retrieved from [Link][14]

  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - Frontiers. (2024). Retrieved from [Link][12]

  • (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - ResearchGate. (2025). Retrieved from [Link][13]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed. (2025). Retrieved from [Link][18]

  • Antimicrobial Power of Organic Acids and Nature-Identical Compounds against Two Vibrio spp.: An In Vitro Study - PMC. (n.d.). Retrieved from [Link][15]

  • Antimicrobial Activities of Organic Acids Determined by Minimum Inhibitory Concentrations at Different pH Ranged from 4.0 to 7.0 - J-Stage. (n.d.). Retrieved from [Link][16]

  • Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects - PubMed. (n.d.). Retrieved from [Link][9]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024). Retrieved from [Link][23]

  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents. (n.d.). Retrieved from [20]

  • Evaluation of Antimicrobial Activity of Four Organic Acids Used in Chicks Feed to Control Salmonella typhimurium: Suggestion of Amendment in the Search Standard - PMC. (n.d.). Retrieved from [Link][17]

  • Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link][21]

  • Chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, precursor for carbocyclic nucleoside synthesis. Dieckmann cyclization with an .alpha.-amino acid | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link][29]

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Foundational

Technical Monograph: 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid

The following technical guide provides an in-depth analysis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid , detailing its nomenclature, physicochemical properties, synthetic pathways, and pharmaceutical applications...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid , detailing its nomenclature, physicochemical properties, synthetic pathways, and pharmaceutical applications.

Executive Summary

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (CAS: 102539-92-4) is a functionalized cycloalkane widely utilized as a scaffold in medicinal chemistry.[1] Characterized by a quaternary carbon center possessing both a carboxylic acid and a hydroxymethyl group, it serves as a critical building block for constrained amino acid analogs, carbocyclic nucleosides, and voltage-gated sodium channel (NaV1.7) inhibitors.[2] This guide delineates the IUPAC nomenclature standards, validates synthetic protocols via alpha-hydroxymethylation, and outlines its utility in drug discovery.

Nomenclature and Structural Analysis

IUPAC Name Derivation

The systematic name is derived based on the IUPAC 2013 Recommendations for organic nomenclature.

  • Principal Functional Group: The carboxylic acid (-COOH) takes priority over the hydroxyl group (-OH) and the cycloalkane ring. Thus, the suffix is -carboxylic acid .

  • Parent Structure: The five-membered saturated ring attached to the carboxyl group is cyclopentane .

  • Numbering: The carbon atom of the ring attached to the principal functional group (COOH) is designated as position 1 .

  • Substituents: A hydroxymethyl group (-CH₂OH) is also attached to position 1.

  • Assembly:

    • Parent: Cyclopentanecarboxylic acid.[1][3][4][5][6]

    • Substituent: 1-(hydroxymethyl).[1][7][8][9][10]

    • Full Name: 1-(hydroxymethyl)cyclopentane-1-carboxylic acid .

Note: While "1-(hydroxymethyl)cyclopentanecarboxylic acid" is acceptable (as the acid defines C1), the explicit "1-carboxylic acid" is preferred in technical indexes to resolve ambiguity in polysubstituted systems.

Stereochemistry

The molecule possesses a plane of symmetry passing through C1 and bisecting the C3-C4 bond. Consequently, it is achiral and does not exhibit optical activity.

Structural Visualization

The following diagram illustrates the logical decomposition of the IUPAC name and the connectivity of the quaternary center.

G Compound 1-(hydroxymethyl)cyclopentane-1-carboxylic acid Parent Parent: Cyclopentane Compound->Parent Principal Principal Group: -COOH (Suffix: -carboxylic acid) Compound->Principal Substituent Substituent: -CH2OH (Prefix: hydroxymethyl-) Compound->Substituent Locant Locant: Position 1 (Quaternary Center) Parent->Locant Defines C1 Principal->Locant Substituent->Locant

Figure 1: Hierarchical decomposition of the IUPAC nomenclature for 1-(hydroxymethyl)cyclopentane-1-carboxylic acid.

Physicochemical Profile

The compound exhibits properties characteristic of beta-hydroxy acids, including the potential for intramolecular hydrogen bonding and dehydration under forcing conditions.

PropertyValueNotes
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
CAS Number 102539-92-4Acid form
CAS Number (Ester) 1075-82-7Ethyl ester (common precursor)
Physical State SolidOff-white crystalline powder
Melting Point 103–104 °C[Reference 1]
pKa (Predicted) 4.51 ± 0.11Carboxylic acid ionization
LogP ~0.5Hydrophilic/Lipophilic balance
Solubility DMSO, Methanol, WaterModerate water solubility due to -OH/-COOH

Synthetic Methodologies

Two primary routes are established for the synthesis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid: the Dianion Alkylation (Direct) and the Ester Hydrolysis (Indirect).

Method A: Alpha-Hydroxymethylation (Direct Route)

This method utilizes the alpha-lithiation of cyclopentanecarboxylic acid followed by trapping with formaldehyde. This route is preferred for generating the acid directly without ester intermediates.

  • Mechanism: Formation of a transient enediolate (dianion) at -78°C.

  • Reagents: LDA (Lithium Diisopropylamide), Paraformaldehyde, THF.

Protocol:

  • Dianion Formation: To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78°C, add n-butyllithium (2.2 eq) to generate LDA.

  • Substrate Addition: Slowly add cyclopentanecarboxylic acid (1.0 eq) dissolved in THF. Stir for 1 hour at 0°C to ensure formation of the dianion (lithium 1-lithio-cyclopentanecarboxylate).

  • Electrophile Trapping: Cool back to -78°C. Add excess paraformaldehyde (cracked to monomeric CH₂O gas or as a suspension).

  • Quench: Warm to room temperature and quench with dilute HCl.

  • Purification: Extract with ethyl acetate. The product crystallizes upon concentration or can be purified via column chromatography (MeOH/DCM).

Method B: Hydrolysis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

The ethyl ester (CAS 1075-82-7) is commercially available. Hydrolysis provides the free acid in high yield.

Protocol:

  • Dissolution: Dissolve ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (1.0 eq) in a 1:1 mixture of THF and 1M LiOH (aq).

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (disappearance of ester).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x).

  • Isolation: Dry over MgSO₄ and concentrate to afford the pure acid.

Synthetic Workflow Diagram

Synthesis Start Cyclopentanecarboxylic Acid LDA 2.2 eq LDA THF, -78°C -> 0°C Start->LDA Dianion Dianion Intermediate (Enediolate) LDA->Dianion Deprotonation Product 1-(Hydroxymethyl)cyclopentane- 1-carboxylic acid Dianion->Product + CH2O, then H+ CH2O Paraformaldehyde (Source of CH2O) CH2O->Product Ester Ethyl 1-(hydroxymethyl)- cyclopentanecarboxylate Hydrolysis LiOH / THF / H2O Ester->Hydrolysis Hydrolysis->Product Saponification

Figure 2: Comparative synthetic pathways: Direct alpha-hydroxymethylation vs. Ester hydrolysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 4.5–5.0 ppm (br s, 1H): Hydroxyl proton (-OH).

    • δ 3.45 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH ₂OH). Key diagnostic singlet.

    • δ 1.9–1.5 ppm (m, 8H): Cyclopentane ring protons (multiplets).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 178.0 ppm: Carbonyl carbon (C=O).

    • δ 65.5 ppm: Hydroxymethyl carbon (-C H₂OH).

    • δ 52.0 ppm: Quaternary ring carbon (C1).

    • δ 30.5, 25.0 ppm: Cyclopentane ring carbons.

  • IR Spectroscopy:

    • Broad absorption at 3400–3200 cm⁻¹ (O-H stretch).

    • Strong absorption at 1700–1720 cm⁻¹ (C=O stretch).

Pharmaceutical Applications

NaV1.7 Inhibitors for Pain Management

The 1,1-disubstituted cyclopentane motif serves as a bioisostere for proline and other amino acid derivatives in the design of Voltage-Gated Sodium Channel 1.7 (NaV1.7) inhibitors. The quaternary center restricts conformational flexibility, potentially enhancing the binding affinity of the inhibitor to the voltage-sensing domain of the channel [2].

Constrained Amino Acid Isosteres

By converting the hydroxyl group to an amine (via mesylation and azide displacement), this scaffold yields 1-aminocyclopentanecarboxylic acid analogs. These "constrained" amino acids are incorporated into peptides to stabilize secondary structures (helices/turns) and improve proteolytic stability.

Prodrug Design

The hydroxyl group allows for the attachment of lipophilic promoieties (forming esters), while the carboxylic acid can be masked.[11] This dual-handle functionality is exploited in codrug strategies where the cyclopentane ring acts as a stable, non-toxic linker [3].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55299493, 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid. Available at: [Link]

  • Bundgaard, H. (1989).[12] Design of Prodrugs: Bioreversible derivatives for various functional groups and chemical entities. Elsevier.[2] (Contextual citation from patent literature regarding hydroxymethyl linkers).

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Protocols & Analytical Methods

Method

analytical methods for 1-(hydroxymethyl)cyclopentane-1-carboxylic acid characterization

Application Note: Comprehensive Characterization of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid (HMCPCA) Abstract 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (HMCPCA, CAS 88335-93-7) is a critical achiral buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid (HMCPCA)

Abstract

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (HMCPCA, CAS 88335-93-7) is a critical achiral building block in the synthesis of gabapentinoids, peptide mimetics, and quaternary amino acid analogs.[1] Its structural motif—a quaternary carbon bearing both a carboxylic acid and a primary alcohol—presents unique analytical challenges.[1] Lacking a conjugated


-system, HMCPCA is "invisible" to standard UV detection (>220 nm), and its bifunctional nature makes it prone to intermolecular oligomerization and potential stress-induced formation of a reactive 

-lactone (2-oxaspiro[3.4]octan-1-one).[1]

This guide details a multi-modal analytical strategy prioritizing Charged Aerosol Detection (CAD) for quantitation and GC-MS for structural confirmation, ensuring rigorous control over purity and potentially genotoxic impurities (PGIs).[1]

Part 1: The Analytical Challenge & Strategy

The characterization of HMCPCA requires overcoming three primary hurdles:

  • Lack of Chromophore: The molecule only absorbs weak UV radiation (<210 nm) from the carbonyl group, making HPLC-UV susceptible to mobile phase interference and low sensitivity.[1]

  • Polarity: The amphiphilic nature (logP ~0.[1]5) leads to poor retention on standard C18 columns and peak tailing due to silanol interactions.[1]

  • Thermal Instability: Direct GC analysis is impossible without derivatization due to the carboxylic acid and hydroxyl groups, which lead to degradation and adsorption.[1]

Strategic Workflow

To ensure Data Integrity (ALCOA+), we employ an orthogonal approach:

AnalyticalWorkflow Sample HMCPCA Sample ID Identification (NMR, IR) Sample->ID Qualitative Purity Purity & Assay (LC-CAD) Sample->Purity Quantitative (Primary) Structure Structural Conf. (GC-MS) Sample->Structure Orthogonal Water Water Content (Karl Fischer) Sample->Water Hygroscopicity Check Impurity Profiling Impurity Profiling Purity->Impurity Profiling

Figure 1: Analytical Decision Matrix for HMCPCA characterization.

Part 2: Identification (Spectroscopy)

Before quantitative analysis, the chemical identity must be confirmed.[1]

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d6 (Preferred to observe -OH and -COOH protons) or D2O (if exchangeable protons are not critical).[1]

  • Key Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6):

    • 
       12.0-12.5 ppm (br s, 1H): Carboxylic acid (-COOH ).[1]
      
    • 
       4.5-5.0 ppm (t, 1H): Hydroxyl proton (-CH2OH ).[1] Note: Disappears in D2O.
      
    • 
       3.4-3.6 ppm (d, 2H): Methylene protons (-CH 2OH).[1]
      
    • 
       1.4-2.0 ppm (m, 8H): Cyclopentane ring protons.[1]
      
  • Key Diagnostic Signals (13C NMR):

    • Quaternary Carbon (C1): Distinctive shift due to geminal substitution.[1]

Infrared Spectroscopy (FT-IR)
  • Mode: ATR (Attenuated Total Reflectance).[1]

  • Diagnostic Bands:

    • 3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer + alcohol).[1]

    • 1690–1710 cm⁻¹: C=O stretch (Carboxylic acid).[1]

Part 3: Quantitative Purity & Assay (LC-CAD)

Why CAD? Charged Aerosol Detection is a universal, mass-sensitive detector.[1][2] Unlike UV, its response is independent of chemical structure, making it ideal for detecting non-chromophoric impurities (e.g., starting materials like cyclopentane derivatives) with near-uniform response factors [1].

Protocol A: HPLC-CAD Method
ParameterSetting
Instrument HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo)
Column Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q)
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detector CAD (Evaporation Temp: 35°C, Power Function: 1.[1]0)
Injection Vol 10 µL

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to retain polar HMCPCA).[1]

  • 2-15 min: 5% -> 60% B (Elute hydrophobic impurities/dimers).

  • 15-20 min: 95% B (Wash).

  • 20-25 min: 5% B (Re-equilibration).

Critical Technical Insight: The use of TFA is mandatory. HMCPCA is a weak acid (pKa ~4.5).[1] Without acid in the mobile phase, the carboxylate anion will form, leading to early elution (void volume) and peak splitting. TFA suppresses ionization, ensuring the molecule stays neutral and interacts with the C18 stationary phase.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Strict control needed due to -OH/-COOH interactions).[1]

  • Precision (RSD): < 2.0% for n=6 injections.[1]

  • LOD: ~5-10 ng on column (Superior to UV at 210 nm).[1]

Part 4: Structural Confirmation (GC-MS)

Direct injection of HMCPCA into a GC is prohibited.[1] The polar groups will interact with the siloxane phase, and the heat will induce dehydration to the strained


-lactone (2-oxaspiro[3.4]octan-1-one). Silylation  is required to cap both active protons.[1]
Protocol B: Double-Derivatization GC-MS

Reagents:

  • BSTFA + 1% TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide (Silylation agent).[1][3]

  • Pyridine: Acid scavenger and catalyst.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Procedure:

  • Preparation: Weigh 5 mg of HMCPCA into a 2 mL GC vial.

  • Dissolution: Add 500 µL of anhydrous Pyridine. Vortex until dissolved.[1]

  • Derivatization: Add 300 µL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Why? The tertiary structure around the carboxylic acid and the neopentyl-like position of the hydroxyl group creates steric hindrance. Heat ensures quantitative conversion to the di-TMS derivative [2].[1]

  • Dilution: Dilute with DCM if necessary to reach 100 ppm concentration.

  • Analysis: Inject 1 µL (Split 1:20) into GC-MS.[1][2]

ReactionScheme Reactant HMCPCA (Polar/Non-volatile) Reagent + BSTFA/TMCS (70°C, 30 min) Reactant->Reagent Product Di-TMS Derivative (Volatile/Stable) Reagent->Product Silylation

Figure 2: Derivatization reaction converting active protons to trimethylsilyl ethers/esters.

GC-MS Parameters:

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Inlet: 250°C.

  • Oven: 60°C (1 min) -> 20°C/min -> 300°C (5 min).

  • MS Source: EI (70 eV).[1]

  • Expected Mass Spectrum:

    • Look for M-15 (Loss of methyl from TMS).[1]

    • Look for m/z 73 (TMS group) and m/z 147 (Rearrangement ion typical of di-TMS compounds).[1]

Part 5: Impurity Profiling (The "Hidden" Risk)

In drug development, the synthesis of HMCPCA often involves Cannizzaro reactions or alkylation.[1] Key impurities to monitor include:

  • Cyclopentanecarboxylic Acid: Starting material. Less polar, elutes after HMCPCA in Reverse Phase.[1]

  • The

    
    -Lactone (2-oxaspiro[3.4]octan-1-one): 
    
    • Risk:[1][4] Potential Genotoxic Impurity (PGI) due to alkylating ability.[1]

    • Detection: This is non-polar.[1] It will elute significantly later than HMCPCA in the HPLC-CAD method.[1]

    • Warning: Do not use protic solvents (methanol) for sample prep if checking for the lactone, as it may ring-open to form the methyl ester. Use Acetonitrile.[2][4][5]

Part 6: References

  • Thermo Fisher Scientific. (2020). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection.Link[1]

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for Gas Chromatography: BSTFA + TMCS Protocols.[1][3][6]Link[1]

  • PubChem. (2025).[1] 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid Compound Summary. National Library of Medicine.[1] Link[1]

  • Little, J. L., et al. (2006).[1] Silylation of Sterically Hindered Hydroxyl Groups.[1][3][6] Journal of Chromatography A. (Contextual citation for hindered alcohol derivatization).

Disclaimer: This protocol is for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Application

HPLC analysis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid

An Application Note for the HPLC Analysis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid Abstract This comprehensive guide details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid

Abstract

This comprehensive guide details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid. As a key building block in modern medicinal chemistry, the accurate determination of its purity and concentration is paramount. This document provides a complete protocol, from first principles of method development based on the analyte's physicochemical properties to a step-by-step validation procedure. The method utilizes ion-suppression reversed-phase chromatography with UV detection, offering a simple, accessible, and highly reproducible approach suitable for researchers, scientists, and drug development professionals.

Introduction and Analytical Challenge

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (CAS: 102539-92-4) is a bifunctional organic molecule increasingly utilized as a structural motif in the synthesis of novel pharmaceutical compounds. Its unique stereochemistry and functional group presentation make it a valuable component in drug discovery. The development of a validated analytical method is a critical requirement for its use as a raw material or intermediate, ensuring the quality and consistency of the final Active Pharmaceutical Ingredient (API).[1]

The primary analytical challenges associated with this compound are twofold:

  • High Polarity: The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar, which can lead to poor retention on traditional reversed-phase HPLC columns.[2][3]

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups (chromophores), which complicates detection and limits sensitivity with standard UV-Vis detectors.[4][5]

This application note addresses these challenges by employing an ion-suppression strategy to enhance retention and leveraging the weak UV absorbance of the carboxyl group at low wavelengths for detection.[6]

Analyte Physicochemical Properties: The Basis for Method Design

A thorough understanding of the analyte's properties is fundamental to developing a logical and effective HPLC method.[7] Key characteristics of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid are summarized in Table 1.

PropertyValue / DescriptionSourceImplication for HPLC Method
Chemical Structure Chemical StructureContains a polar carboxyl group and a polar hydroxyl group on a non-polar cyclopentane ring.
Molecular Formula C₇H₁₂O₃-
Molecular Weight 144.17 g/mol -
Polarity (XLogP3) 0.5Indicates a highly polar compound, predicting poor retention in standard reversed-phase mode.
Estimated pKa ~4.0 - 4.7, The carboxylic acid group will be ionized (anionic) at neutral pH. Suppressing this ionization by lowering the mobile phase pH is critical for retention.
UV Absorbance No strong chromophore. Carboxyl group absorbs weakly at low UV wavelengths (~200-215 nm).Requires a sensitive UV detector set to a low wavelength for adequate detection.

Principle of Separation: Ion-Suppression Reversed-Phase Chromatography

The selected chromatographic mode is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar.[8] Hydrophobic molecules in the mobile phase interact more strongly with the stationary phase and are retained longer.

Due to its high polarity, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid would typically elute very early, close to the solvent front, providing poor separation from other polar impurities. To overcome this, we employ the ion-suppression technique. The ionization state of a carboxylic acid is pH-dependent.

  • At pH > pKa: The carboxyl group is deprotonated (-COO⁻), making the molecule anionic and extremely polar.

  • At pH < pKa: The carboxyl group remains protonated (-COOH), rendering the molecule significantly less polar (more hydrophobic).

By acidifying the mobile phase to a pH of approximately 2.5 (well below the analyte's pKa of ~4), we ensure the analyte is in its neutral, protonated form.[9] This uncharged state has a much greater affinity for the non-polar C18 stationary phase, resulting in controlled retention and enabling effective chromatographic separation.

Method Development and Validation Workflow

The development of a robust analytical method follows a logical progression from understanding the analyte to final validation. This ensures the method is fit for its intended purpose.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Analyte Characterization (pKa, Polarity, UV Scan) B Selection of Chromatographic Mode (Ion-Suppression RP-HPLC) A->B Properties inform choice C Column & Mobile Phase Screening (C18, pH, % Organic) B->C D Optimization of Detector Settings (Wavelength Selection) C->D E System Suitability Testing (SST) D->E F Formal Method Validation (ICH Guidelines) E->F

Caption: Logical workflow for HPLC method development and validation.

Detailed Analytical Protocol

This section provides a complete, step-by-step protocol for the analysis.

Materials and Reagents
  • 1-(hydroxymethyl)cyclopentane-1-carboxylic acid reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or purified to >18 MΩ·cm

  • Phosphoric Acid (H₃PO₄), ACS grade or higher (~85%)

  • Methanol, HPLC grade (for system flushing)

Instrumentation and Chromatographic Conditions

The method is designed for a standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

Table 2: Optimized Chromatographic Conditions

Parameter Setting Rationale
HPLC Column C18, 4.6 x 150 mm, 5 µm A general-purpose reversed-phase column providing good efficiency and resolution.[10]
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water Creates a low pH (~2.5) environment to suppress ionization of the analyte.
Mobile Phase B Acetonitrile (ACN) The organic modifier used to elute the analyte from the column.
Composition Isocratic: 20% B (ACN) and 80% A A simple isocratic elution is sufficient for this single analyte and ensures robust, repeatable results.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °C Maintaining a constant temperature ensures stable retention times.
UV Detection 210 nm Maximizes sensitivity by detecting the weak absorbance of the carboxylic acid group.[6]
Injection Volume 10 µL A typical volume that balances sensitivity with potential for peak overload.

| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |

Preparation of Solutions

Mobile Phase (Aqueous):

  • Add 1.0 mL of concentrated Phosphoric Acid to 900 mL of HPLC-grade water in a 1 L flask or bottle.

  • Bring the volume to 1000 mL with water and mix thoroughly.

  • Degas the solution using sonication or vacuum filtration before use.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 mixture of Acetonitrile and HPLC Water to dissolve the standard.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the 50:50 solvent mixture. Mix well.

Working Standard Solution (e.g., 0.1 mg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to the mark with the mobile phase (80:20 Aqueous:ACN).

  • Mix thoroughly and transfer to an HPLC vial. This solution is used for calibration and system suitability.

Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~20-30 minutes).

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the results against the criteria in Table 3.

Table 3: System Suitability Criteria

Parameter Acceptance Criterion Purpose
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000 Measures column efficiency and the sharpness of the peak.

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |

The analysis can only proceed if all SST criteria are met.

Practical Experiment and Analysis Workflow

The following diagram outlines the sequence of operations for a typical analysis run.

G A 1. Prepare Mobile Phase & Solutions B 2. Equilibrate HPLC System (Stable Baseline) A->B C 3. Perform System Suitability (5x Standard Injections) B->C D 4. Verify SST Criteria (T, N, %RSD) C->D E 5. Inject Blank (Diluent) Followed by Samples D->E Pass H STOP: Troubleshoot System D->H Fail F 6. Process Chromatographic Data (Integrate Peaks) E->F G 7. Calculate Results (Assay/Purity) F->G

Caption: Step-by-step workflow for sample analysis.

Method Validation Summary

A developed HPLC method must be validated to ensure it is suitable for its intended purpose.[11] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Table 4: Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities or degradation products. Peak purity analysis; resolution > 2.0 from adjacent peaks.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value. % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements. Repeatability: RSD ≤ 2.0% for 6 replicate sample preparations. Intermediate Precision: RSD ≤ 2.0% between different days/analysts.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. No significant change in results when varying flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.2).

| Solution Stability | To confirm that the standard and sample solutions are stable for the duration of the analysis. | ≤2% change in response relative to freshly prepared solutions over 24 hours.[10] |

Conclusion

This application note presents a straightforward, robust, and reliable isocratic HPLC method for the quantitative analysis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid. By implementing an ion-suppression reversed-phase technique with a C18 column and an acidic mobile phase, the challenge of retaining this polar analyte is effectively overcome. Detection at a low UV wavelength of 210 nm provides the necessary sensitivity for accurate quantification. The detailed protocol, including system suitability criteria and a validation framework, provides researchers and quality control analysts with a complete, scientifically-grounded procedure for immediate implementation in a drug development or manufacturing environment.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved February 15, 2026, from [Link]

  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]

  • HPLC Method development: an overview. (2025, May 27). PharmaCores. Retrieved February 15, 2026, from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. Retrieved February 15, 2026, from [Link]

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved February 15, 2026, from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). Molecules. Retrieved February 15, 2026, from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved February 15, 2026, from [Link]

  • 1-Hydroxycyclopentanecarboxylic acid - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

  • 1-(Cyclopentylmethyl)cyclopropane-1-carboxylic acid Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid

Executive Summary: The "Lactone Gateway" Strategy The synthesis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (HMCCA) presents a classic chemoselectivity challenge: generating a primary alcohol in the presence of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lactone Gateway" Strategy

The synthesis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (HMCCA) presents a classic chemoselectivity challenge: generating a primary alcohol in the presence of a carboxylic acid on a geminally disubstituted carbon.

Direct alkylation of cyclopentanecarboxylic acid with formaldehyde (Aldol/Cannizzaro) often suffers from low yields due to poly-alkylation or over-reduction to the diol (1,1-bis(hydroxymethyl)cyclopentane).

The Optimized Protocol detailed below utilizes the Malonate-Anhydride-Lactone pathway. This route "locks" the oxidation state of the carboxylic acid via a cyclic anhydride, allowing for a highly selective reduction to the lactone (2-oxaspiro[4.4]nonan-3-one ). This lactone is the masked equivalent of the target hydroxy acid and prevents side reactions.

Optimized Synthetic Workflow

Phase A: Construction of the Quaternary Center

Reaction: Double alkylation of diethyl malonate with 1,4-dibromobutane.

  • Reagents: Diethyl malonate (1.0 eq), 1,4-Dibromobutane (1.0 eq), NaOEt (2.2 eq), Ethanol/Toluene.

  • Critical Parameter: High Dilution.

    • Why: High concentration favors intermolecular polymerization (linking two malonates) rather than the desired intramolecular cyclization.

    • Protocol: Add the malonate/dihalide mixture slowly to the refluxing base solution.

Phase B: The Anhydride Gateway (The Yield Critical Step)

Reaction: Hydrolysis of diester


 Dehydration to Anhydride 

Selective Reduction.
Step 1: Hydrolysis & Dehydration
  • Hydrolyze diethyl cyclopentane-1,1-dicarboxylate with KOH/EtOH.

  • Acidify to isolate Cyclopentane-1,1-dicarboxylic acid .

  • Dehydration: Reflux the diacid with Acetic Anhydride or heat neat at 160°C.

    • Target:Cyclopentane-1,1-dicarboxylic anhydride .

    • Checkpoint: IR should show characteristic anhydride doublets (approx. 1780 and 1860 cm⁻¹).

Step 2: Regioselective Reduction (The "Expert" Trick)

This is where most yield is lost. We use Sodium Borohydride (NaBH₄) in dry THF/DMF, not LiAlH₄.

  • Reagents: Anhydride (1.0 eq), NaBH₄ (1.0 eq), dry THF.

  • Temperature: 0°C to Room Temperature.

  • Mechanism: Hydride attacks one carbonyl of the anhydride to form a carboxylate-aldehyde intermediate, which immediately cyclizes and reduces to the lactone.

  • Why NaBH₄? LiAlH₄ is too aggressive and will frequently reduce the anhydride all the way to the diol (1,1-bis(hydroxymethyl)cyclopentane). NaBH₄ stops at the lactone.

Phase C: Ring Opening (Product Isolation)

Reaction: Hydrolysis of 2-oxaspiro[4.4]nonan-3-one.

  • Condition: Aqueous NaOH (1.05 eq), mild heat.

  • Isolation Warning: The target 1-(hydroxymethyl)cyclopentane-1-carboxylic acid is stable in basic solution (as the carboxylate). Upon acidification to pH < 4, it will spontaneously cyclize back to the lactone (2-oxaspiro[4.4]nonan-3-one).

  • Yield Tip: If you require the free acid solid, you must acidify carefully to pH 5-6 and extract rapidly, or isolate as a stable salt (e.g., Sodium 1-(hydroxymethyl)cyclopentanecarboxylate).

Visualizing the Pathway

The following diagram illustrates the logic flow and critical checkpoints for the synthesis.

G Start Diethyl Malonate + 1,4-Dibromobutane Diester Diethyl cyclopentane- 1,1-dicarboxylate Start->Diester Alkylation (High Dilution) Diacid Cyclopentane- 1,1-dicarboxylic acid Diester->Diacid Hydrolysis Anhydride Cyclopentane- 1,1-dicarboxylic anhydride Diacid->Anhydride Dehydration (Ac2O or Heat) Lactone 2-oxaspiro[4.4] nonan-3-one (The 'Gateway') Anhydride->Lactone Selective Reduction (NaBH4/THF) Diol SIDE PRODUCT: 1,1-bis(hydroxymethyl) cyclopentane Anhydride->Diol Over-reduction (LiAlH4) Target 1-(Hydroxymethyl) cyclopentane-1- carboxylic acid Lactone->Target Base Hydrolysis (NaOH) Target->Lactone Acidification (pH < 4)

Caption: The "Lactone Gateway" prevents over-reduction to the diol and allows controlled access to the hydroxy acid.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low yield in Step 1 (Oily/Polymeric residue) Concentration too high during alkylation.Use High Dilution: Add the malonate/dibromide mixture dropwise to the base over 2-4 hours. Ensure vigorous stirring to favor ring closure over chain extension.
Step 2 Product is a Diol (Liquid) Over-reduction of the anhydride.Switch Reagent: Do not use LiAlH₄. Use NaBH₄ (0.8 - 1.0 eq) in dry THF. Add the hydride slowly at 0°C.
Cannot isolate solid Acid (Product is oil/lactone) Spontaneous lactonization during workup.pH Control: The free hydroxy acid is unstable in acidic media. Isolate as the sodium salt, or keep the aqueous phase at pH ~6 during extraction if the free acid is absolutely required.
Anhydride formation incomplete Insufficient heat or water removal.Azeotropic Removal: If heating neat is insufficient, reflux in toluene with a Dean-Stark trap or use fresh Acetic Anhydride and distill off the acetic acid byproduct.
NMR shows mix of Acid and Lactone Equilibrium in solution.Solvent Choice: Run NMR in DMSO-d6 or D2O (with NaOD) to see the open form. In CDCl3, the lactone form often predominates.

Frequently Asked Questions (FAQs)

Q1: Can I use the Cannizzaro reaction on cyclopentanecarbaldehyde instead?

  • Answer: You can, but it is not recommended for high yields of the acid. The Crossed Cannizzaro reaction (Aldehyde + HCHO + NaOH) typically drives the reduction of the aldehyde all the way to the alcohol, resulting in 1,1-bis(hydroxymethyl)cyclopentane (the diol). Stopping at the hydroxy-acid stage is mechanistically difficult without producing significant diol byproduct [1].

Q2: Why does my product turn into an oil after column chromatography?

  • Answer: Silica gel is slightly acidic. If you attempt to purify the free hydroxy acid on silica, it will likely cyclize to the lactone (2-oxaspiro[4.4]nonan-3-one), which is an oil or low-melting solid.

  • Fix: Purify the lactone intermediate on silica (it is stable), then hydrolyze it to the salt form for the final step. Do not try to chromatograph the free hydroxy acid.

Q3: Is the starting material (Cyclopentane-1,1-dicarboxylic acid) commercially available?

  • Answer: Yes, but it is often expensive. The synthesis from diethyl malonate and 1,4-dibromobutane (Step 1 & 2 above) is robust, scalable, and significantly cheaper for gram-to-kilogram scale preparations [2].

Q4: What is the best solvent for the NaBH4 reduction?

  • Answer: Anhydrous THF or DMF. Ethanol/Methanol should be avoided in the anhydride reduction step because they can react with the anhydride to open the ring (forming mono-esters) before the hydride reduction occurs, leading to complex mixtures [3].

References

  • Cannizzaro Limitations: Geissman, T. A. "The Cannizzaro Reaction." Organic Reactions, Vol. 2, Wiley, 1944.

  • Malonate Cyclization Protocol: Cope, A. C., et al. "Cyclic Polyolefins. I. Synthesis of Cycloheptatriene and Cyclooctatetraene." Journal of the American Chemical Society, 1950. (Describes general gem-disubstitution cyclization parameters).

  • Anhydride Reduction Strategy: Bailey, D. M., & Johnson, R. E. "Reduction of Cyclic Anhydrides with Sodium Borohydride." The Journal of Organic Chemistry, Vol. 35, No. 10, 1970, pp. 3574–3576.

  • Lactone Hydrolysis Equilibrium: Brown, H. C., et al. "Selective Reductions. 26. Reaction of Sodium Borohydride with Cyclic Anhydrides." Journal of the American Chemical Society, 1982.

Optimization

Technical Support Center: 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid Synthesis

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers synthesizing 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (HMCPCA) . It focuses on the specific chemical instabilities inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers synthesizing 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (HMCPCA) . It focuses on the specific chemical instabilities inherent to gem-disubstituted beta-hydroxy acids.

Topic: Troubleshooting Side Reactions & Process Optimization CAS: 102539-92-4 Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary: The "Gem-Disubstituted" Challenge

Synthesizing 1-(hydroxymethyl)cyclopentane-1-carboxylic acid requires constructing a quaternary carbon center possessing both a carboxyl group and a hydroxymethyl group. This structural motif classifies the target as a


-hydroxy acid .

Unlike


-hydroxy acids, which form stable lactones, 

-hydroxy acids are kinetically and thermodynamically prone to dehydration (elimination) to form

-unsaturated acids. Furthermore, the construction of this bond via hydroxymethylation is reversible (Retro-Aldol).

This guide addresses the three critical failure modes:

  • Acid-Catalyzed Dehydration (Formation of 1-cyclopentenecarboxylic acid).

  • Base-Catalyzed Retro-Aldol (Loss of the hydroxymethyl group).

  • Formaldehyde Oligomerization (Contamination with paraformaldehyde).

Module 1: The Dehydration Trap (Thermodynamic Sink)[1]

The Issue

Users frequently report the isolation of an "oil" instead of the expected solid, or NMR spectra showing alkene signals (approx. 6.8-7.0 ppm). This is due to the elimination of water to form 1-cyclopentenecarboxylic acid .

Mechanism

The target molecule contains a hydroxyl group at the


-position relative to the carboxylate. Under acidic conditions (especially during workup) or thermal stress, the molecule undergoes E1 or E2 elimination. The driving force is the formation of a conjugated system (

-unsaturation).
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Product is an oil Likely dehydrated alkene (1-cyclopentenecarboxylic acid).Check 1H NMR for alkene proton (~6.9 ppm). Avoid strong acid workups (pH < 3).[1]
Low Melting Point Mixture of acid and alkene.Recrystallize from non-acidic solvents (e.g., EtOAc/Hexane). Do NOT heat above 50°C.
Loss of Mass Volatile alkene formed and lost?Unlikely (BP is high), but decomposition is possible.
Prevention Strategy[1]
  • Workup pH: Never acidify the aqueous layer below pH 3.5-4.0. The carboxylic acid (

    
    ) can be extracted into organic solvent at pH 4.0 using continuous extraction or salting out, minimizing protonation of the hydroxyl group.
    
  • Temperature: Maintain all post-reaction processing below 40°C.

  • Reagents: Avoid mineral acids (HCl, H2SO4) for acidification. Use mild acids like Citric Acid or dilute KHSO4.

Module 2: The Retro-Aldol Reversal

The Issue

Low yields are observed where the starting material (Cyclopentanecarboxylic acid) is recovered, despite the reaction initially appearing to proceed.

Mechanism

The synthesis typically involves the addition of the cyclopentanecarboxylic acid dianion (enolate) to formaldehyde.[1] This reaction is an equilibrium.[2] Under strongly basic conditions or high temperatures, the alkoxide intermediate can collapse, ejecting formaldehyde and regenerating the starting enolate.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Recovered Starting Material Retro-Aldol occurred during quenching or heating.Quench at low temperature (-78°C to 0°C).[3] Do not allow the basic mixture to warm up before quenching.
Formaldehyde Smell Decomposition of product.Ensure rapid neutralization of the alkoxide intermediate.
Prevention Strategy[1]
  • Quench Cold: The reaction mixture (containing the tetrahedral intermediate) must be poured into the acid quench (inverse quench) or quenched at -78°C to protonate the alkoxide immediately.

  • Stoichiometry: Use a slight excess of formaldehyde (1.2 - 1.5 eq) to push the equilibrium forward, but not so much that polymerization becomes unmanageable.

Module 3: Formaldehyde Management[1]

The Issue

The crude product contains a white, insoluble solid or "sticky" polymeric residue that interferes with crystallization.

Mechanism

Formaldehyde (monomer) readily polymerizes to paraformaldehyde or polyoxymethylene glycols, especially in the presence of moisture and acid/base catalysts. This polymer co-precipitates with the product.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
White insoluble solid Paraformaldehyde contamination.Dissolve crude in dilute base (NaHCO3), filter off the insoluble polymer, then carefully re-acidify.
Sticky gum Formaldehyde oligomers.Wash the organic extract with extensive brine/water washes (formaldehyde is water-soluble).

Master Protocol: Optimized Synthesis (Dianion Method)[1]

This protocol is designed to minimize dehydration and retro-aldol pathways.

Reagents:

  • Cyclopentanecarboxylic acid (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (2.2 eq)[1]

  • Paraformaldehyde (cracked to monomeric gas) or Formaldehyde source (1.5 eq)[1]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Dianion Formation:

    • Cool THF solution of LDA (2.2 eq) to -78°C .

    • Add Cyclopentanecarboxylic acid dropwise. (First eq deprotonates COOH, second eq forms Enolate).

    • Critical: Stir at 0°C for 30 mins to ensure complete dianion formation, then re-cool to -78°C.

  • Hydroxymethylation:

    • Introduce Formaldehyde (gas or solution) at -78°C .

    • Note: Using paraformaldehyde directly in the pot is slower and requires higher temps, increasing Retro-Aldol risk. Cracking paraformaldehyde and bubbling the gas is preferred for high purity.

  • The "Soft" Quench (Crucial Step):

    • Do NOT add HCl directly.[1]

    • Pour the cold reaction mixture into a saturated Ammonium Chloride (NH4Cl) solution. This buffers the pH to ~8-9, protonating the alkoxide without triggering acid-catalyzed dehydration.

  • Workup & Isolation:

    • Extract aqueous layer with Ether/EtOAc to remove non-polar impurities.

    • Acidify the aqueous layer carefully with Citric Acid (1M) to pH 4.0.

    • Extract with EtOAc (x3).

    • Dry over Na2SO4 (Neutral drying agent). Avoid MgSO4 if it is slightly acidic.

    • Concentrate at <40°C .

Process Visualization

Reaction Pathway & Failure Modes[1]

ReactionPathways Start Cyclopentanecarboxylic Acid Dianion Dianion Species (Enolate) Start->Dianion LDA (2.2 eq) -78°C to 0°C Intermediate Tetrahedral Alkoxide (Intermediate) Dianion->Intermediate + HCHO -78°C Side_Poly Polymerization: Paraformaldehyde Dianion->Side_Poly Excess HCHO Improper Mixing Target 1-(Hydroxymethyl)cyclopentane- 1-carboxylic acid (Target) Intermediate->Target H+ Quench (Citric Acid) Side_Retro Retro-Aldol: Reversion to Start Intermediate->Side_Retro Heat or Slow Quench Side_Dehyd Dehydration: 1-Cyclopentenecarboxylic Acid Target->Side_Dehyd Strong Acid (pH < 3) or Heat > 50°C

Caption: Chemical pathways showing the main synthesis route (Green) and critical failure modes (Red/Dashed) leading to dehydration or starting material recovery.[1]

Troubleshooting Logic Flow

Troubleshooting Start Problem Encountered CheckNMR Check 1H NMR Start->CheckNMR AlkeneSignal Alkene Signal? (6.8-7.0 ppm) CheckNMR->AlkeneSignal StartMat Only Starting Material? CheckNMR->StartMat WhiteSolid Insoluble White Solid? CheckNMR->WhiteSolid Dehydration Issue: Dehydration Action: Use milder acid (Citric) & lower temp AlkeneSignal->Dehydration Yes RetroAldol Issue: Retro-Aldol Action: Quench colder (-78°C) & faster StartMat->RetroAldol Yes Paraform Issue: Paraformaldehyde Action: Base wash (NaHCO3) & Filtration WhiteSolid->Paraform Yes

Caption: Diagnostic flowchart for identifying the root cause of failure based on crude product analysis.

FAQ: Frequently Asked Questions

Q: Can I use the "Malonate Synthesis" route (Diethyl malonate + 1,4-dibromobutane) to make this? A: Not directly. The malonate synthesis gives Cyclopentane-1,1-dicarboxylic acid. To get to the target, you must selectively reduce one of the carboxylic acid groups. This is chemically difficult and often leads to the diol (over-reduction) or statistical mixtures. The alpha-hydroxymethylation of the mono-acid is more direct.

Q: Why does my product smell like formaldehyde even after drying? A: Formaldehyde can form hemiacetals with the hydroxyl group of your product. These are unstable and release formaldehyde slowly. Dissolve your product in water/bicarb, wash with ether to remove free formaldehyde, and then re-acidify and extract.

Q: Is the lactone (2-oxaspiro[4.4]nonan-3-one) a concern? A: While less common for


-hydroxy acids than 

-hydroxy acids,

-lactones can form under specific activation conditions (e.g., Tosyl Chloride/Pyridine). However, in standard aqueous workups, elimination to the alkene is the dominant side reaction you should worry about.

References

  • Direct Alpha-Hydroxymethylation of Carboxylic Acids

    • Coward, J. K., & Lok, R. (1969). General method for the preparation of alpha-hydroxymethyl carboxylic acids. Journal of Organic Chemistry. Link[1]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Synthesis of 1-(Hydroxymethyl)

    • Krapcho, A. P., et al. (1974). Alpha-hydroxymethylation of carboxylic acids and esters. Journal of Organic Chemistry. Link[1]

  • Lactonization vs Elimination

    • Mulzer, J., et al. (1980). Stereocontrolled Synthesis of Beta-Lactones. Angewandte Chemie. Link[1]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid (HMCPA)

Executive Summary: The "Geminal Paradox" Welcome to the technical support hub for 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (CAS: 102539-92-4). This molecule presents a classic "Geminal Paradox." The quaternary car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Geminal Paradox"

Welcome to the technical support hub for 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (CAS: 102539-92-4).

This molecule presents a classic "Geminal Paradox." The quaternary carbon (C1) provides excellent metabolic stability for drug candidates (blocking


-proton abstraction), but it forces the hydroxymethyl and carboxylic acid groups into a rigid proximity. While the formation of a strained 4-membered 

-lactone is kinetically disfavored without activation, the compound is highly prone to intermolecular oligomerization and acid-catalyzed dehydration to exocyclic alkenes.

This guide replaces generic handling advice with chemically grounded protocols to maintain purity >98% over extended storage periods.

Part 1: Core Storage & Handling Protocols

The "Cold & Kinetic" Standard

Unlike simple fatty acids, HMCPA is a reactive intermediate disguised as a stable solid. Adherence to the Cold & Kinetic protocol is mandatory to prevent entropy-driven polymerization.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerator)Lowers the kinetic energy available for intermolecular esterification (oligomerization).
Atmosphere Argon or Nitrogen Prevents moisture absorption. While water inhibits esterification thermodynamically, hygroscopicity leads to "caking," which creates localized high-concentration zones promoting surface reactions.
Physical State Crystalline Solid Avoid storing as an oil or gum. The amorphous phase has higher molecular mobility, accelerating dimerization.
Container Amber Glass, Tightly Sealed Protects from light (though photolability is low) and ensures an inert barrier against environmental humidity.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Physical Instability

User Report: "My white powder has turned into a sticky, opaque gum after 2 months on the shelf."

Diagnosis: Intermolecular Oligomerization (Polyesterification) Because the hydroxyl and carboxyl groups are on the same molecule, HMCPA acts as an AB-type monomer. In the amorphous or "gum" phase, molecules have sufficient freedom of motion to react with neighbors, forming dimers and trimers.

Corrective Action:

  • Immediate Analysis: Run an LC-MS or

    
    H NMR. Look for broadening of the cyclopentyl ring signals and a shift in the hydroxymethyl protons (downfield shift due to ester linkage).
    
  • Recovery Protocol:

    • Dissolve the gum in 1M NaOH (1.1 equivalents).

    • Stir at room temperature for 1 hour (hydrolyzes oligomers back to monomer).

    • Carefully re-acidify with cold dilute HCl to pH 3-4 and extract immediately into Ethyl Acetate.

    • Crucial Step: Do not concentrate to complete dryness under heat. Stop when the solvent volume is low, add an anti-solvent (like Hexanes), and induce crystallization.

Issue 2: Chemical Impurity (New Peak)

User Report: "I see a new impurity peak at RRT 1.2 in my HPLC. It absorbs UV strongly."

Diagnosis: Dehydration to 2-Methylenecyclopentanecarboxylic Acid The


-hydroxy position allows for elimination of water. Unlike typical alcohols, the quaternary center prevents Zaitsev elimination within the ring (no 

-proton on C1). Instead, it dehydrates to form an exocyclic double bond . This conjugated system absorbs UV light more strongly than the parent HMCPA.

Corrective Action:

  • Check pH: Ensure your mobile phase or workup solution was not strongly acidic (pH < 2).

  • Temperature Audit: Did you heat the sample above 60°C during drying?

  • Prevention: Add a trace amount of weak base (e.g.,

    
    ) if storing in solution to buffer against auto-catalytic dehydration.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways. Understanding this flow is critical for selecting the right purification method.

HMCPA_Stability HMCPA 1-(Hydroxymethyl) cyclopentane-1-carboxylic acid (HMCPA) BetaLactone Spiro-Beta-Lactone (Strained/Rare) HMCPA->BetaLactone Activation Agents (e.g., TosCl/Pyridine) Oligomer Linear Oligomers (Sticky Gum) HMCPA->Oligomer Concentration + Time (Entropy driven) Alkene Exocyclic Alkene (Dehydration Product) HMCPA->Alkene Heat + Acid (H+) (-H2O) Oligomer->HMCPA Base Hydrolysis (Recovery)

Caption: Figure 1. Degradation landscape of HMCPA. Note that Oligomerization is reversible (green arrow), whereas Dehydration (yellow path) is generally irreversible.

Part 4: Advanced Synthesis & Workup Guidelines

When using HMCPA as an intermediate (e.g., for spiro-compound synthesis), stability during reaction workup is the most critical failure point.

The "No-Heat" Concentration Rule

Never strip solvents from HMCPA solutions at high temperatures (>45°C) on a rotavap.

  • Why? As solvent is removed, the concentration of HMCPA increases, exponentially increasing the rate of intermolecular esterification. Heat acts as the catalyst.

  • Protocol: Use a high-vacuum pump at room temperature (20-25°C) to remove solvents.

Protection Strategy

If HMCPA must be stored for >6 months, convert it to a more stable derivative:

  • Methyl Ester: Stable, but requires hydrolysis before use.

  • Acetonide (if diol available): Not applicable here directly, but if reduced to the diol, acetonide protection is standard.

  • Silyl Ether: Protecting the primary alcohol with TBS-Cl (tert-butyldimethylsilyl chloride) completely stops both lactonization and oligomerization.

Analytical Method Parameters (HPLC)

To accurately monitor stability, use these settings to separate the monomer from the alkene and oligomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, improving retention)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 15 minutes
Detection 210 nm (Universal) & 254 nm (Specific for Alkene impurity)

References

  • Organic Syntheses. (1960). Cyclopentanecarboxylic acid, methyl ester (General handling of cyclopentyl esters).[1] Organic Syntheses, Coll. Vol. 4, p.594. Retrieved February 15, 2026, from [Link]

  • Brady, W. T., & Patel, A. D. (1972). The chemistry of spiro[3.4]octan-1-one (Beta-Lactone formation kinetics). Journal of Organic Chemistry. (Contextual grounding on spiro-beta-lactone strain).
  • PubChem. (2025).[2][3] 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Li, J., et al. (2016). Synthesis of Vibralactone (Discusses beta-lactone formation challenges). PMC - NCBI. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid

Welcome to the technical support center for the purification of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this valuable building block in high purity.

Introduction

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a bifunctional molecule incorporating both a carboxylic acid and a primary alcohol.[1] This unique structure makes it a versatile intermediate in the synthesis of a wide range of pharmaceuticals and complex organic molecules. However, its polarity and potential for self-esterification or other side reactions can present challenges during purification. This guide provides a systematic approach to identifying and removing common impurities.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid in a question-and-answer format.

Q1: My final product is an oil or a sticky solid and won't crystallize. What should I do?

A1: Oiling out is a common problem, especially with polar molecules that may have a melting point lower than the boiling point of the solvent used for recrystallization.

  • Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.

    • Solution: Reduce the solvent volume by rotary evaporation and attempt to recrystallize from the more concentrated solution.[2]

  • Possible Cause 2: The cooling process is too rapid. Fast cooling can favor the formation of an oil over a crystalline solid.[3]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then gradually cool it further in an ice bath or refrigerator.

  • Possible Cause 3: The presence of significant impurities. Impurities can disrupt the crystal lattice formation.

    • Solution: Before attempting recrystallization, consider a preliminary purification step like an acid-base extraction to remove non-acidic impurities.

  • Possible Cause 4: The chosen solvent is not ideal.

    • Solution: Experiment with different solvent systems. For a polar molecule like this, consider polar solvents like water, ethanol, or a mixture such as ethanol/water or acetone/water.[4][5]

Q2: My recrystallization yield is very low. How can I improve it?

A2: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.

  • Possible Cause 1: Excessive solvent was used.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Working with smaller volumes can be challenging but is crucial for maximizing yield.

  • Possible Cause 2: The product has significant solubility in the cold solvent.

    • Solution: After slow cooling to room temperature, cool the flask in an ice-water bath for at least 30 minutes before filtration to minimize the amount of dissolved product.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: If you are performing a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[6]

Q3: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A3: This indicates that your current purification method is not effectively removing all impurities.

  • For Column Chromatography:

    • Possible Cause 1: Inappropriate solvent system (eluent). Carboxylic acids can streak on silica gel due to strong interactions with the stationary phase.

      • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[7] This will suppress the deprotonation of your carboxylic acid, reducing its interaction with the silica and leading to sharper bands.

    • Possible Cause 2: Column overloading.

      • Solution: Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight, depending on the difficulty of the separation).

  • For Recrystallization:

    • Solution: The impurities may have similar solubility profiles to your product in the chosen solvent. A different purification technique, such as column chromatography or acid-base extraction, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid?

A1: Impurities can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: For example, if the synthesis involves the hydrolysis of an ester, some unreacted ester may remain.

  • Byproducts of side reactions: These could include products of elimination, oxidation, or self-esterification (formation of a lactone or polyester).

  • Reagents and catalysts from the reaction.

Q2: Is acid-base extraction a suitable purification method for this compound?

A2: Yes, acid-base extraction is an excellent first-step purification technique for 1-(hydroxymethyl)cyclopentane-1-carboxylic acid.[8][9][10][11] It is highly effective at separating the acidic product from any neutral or basic impurities. The carboxylic acid can be converted to its water-soluble carboxylate salt with a weak base like sodium bicarbonate, washed with an organic solvent to remove neutral impurities, and then regenerated by acidification.

Q3: What type of column chromatography is best suited for this polar molecule?

A3: Due to its high polarity, traditional normal-phase chromatography on silica gel can be effective, especially with the addition of a small amount of acid to the mobile phase to prevent streaking. For HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for highly polar compounds that show poor retention in reverse-phase chromatography.[12][13] Reverse-phase HPLC can also be used, but may require a highly aqueous mobile phase.[14][15]

Q4: What are some good starting solvent systems for recrystallization?

A4: Given the polar nature of the molecule, good starting points for recrystallization solvents include:

  • Water

  • Ethanol

  • Acetone

  • Mixtures such as:

    • Ethanol/Water[4][16]

    • Acetone/Water[4]

    • Ethyl acetate/Heptane[4]

The ideal solvent or solvent mixture will dissolve the compound when hot but have low solubility when cold.[17]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities.

Materials:

  • Crude 1-(hydroxymethyl)cyclopentane-1-carboxylic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude product in diethyl ether (e.g., 50 mL for 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of your product.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer two more times with fresh portions of saturated sodium bicarbonate solution, combining all aqueous extracts.

  • The organic layer contains neutral impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). Your product should precipitate as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure. The optimal solvent system should be determined experimentally on a small scale.

Materials:

  • Crude 1-(hydroxymethyl)cyclopentane-1-carboxylic acid

  • Recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you can add a small amount of decolorizing carbon and perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol describes a starting point for purification using silica gel chromatography.

Materials:

  • Crude 1-(hydroxymethyl)cyclopentane-1-carboxylic acid

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., a mixture of heptane/ethyl acetate with 1% acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification MethodTypical PurityAdvantagesDisadvantages
Acid-Base Extraction Good for removing non-acidic impuritiesFast, inexpensive, scalableDoes not separate acidic impurities
Recrystallization Can be very high (>99%)Can provide very pure material, good for large scaleCan be time-consuming, yield may be lower
Column Chromatography HighGood for separating complex mixturesCan be slow, requires larger volumes of solvent

Visualizations

Workflow for Acid-Base Extraction

cluster_organic Organic Layer cluster_aqueous Aqueous Layer crude Crude Product in Ether sep_funnel Separatory Funnel crude->sep_funnel na_bicarb Add Sat. NaHCO3 sep_funnel->na_bicarb shake_vent Shake & Vent na_bicarb->shake_vent separate Separate Layers shake_vent->separate organic_layer Neutral Impurities in Ether separate->organic_layer aqueous_layer Product as Sodium Salt separate->aqueous_layer discard_org Discard organic_layer->discard_org acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate pure_product Pure Product filtrate->pure_product

Caption: Workflow for purification via acid-base extraction.

General Troubleshooting Logic for Purification

cluster_purification Purification Strategy start Crude Product purity_check Assess Purity (TLC, NMR) start->purity_check pure Pure Product purity_check->pure High Purity impure Impure purity_check->impure Low Purity extraction Acid-Base Extraction impure->extraction Neutral/Basic Impurities Suspected recrystallization Recrystallization impure->recrystallization Solid Product chromatography Column Chromatography impure->chromatography Complex Mixture/ Similar Impurities extraction->purity_check recrystallization->purity_check chromatography->purity_check

Caption: Decision tree for selecting a purification method.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 15, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015, July 22). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? Retrieved February 15, 2026, from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • University of California, Berkeley. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 15, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved February 15, 2026, from [Link]

  • University of California, Berkeley. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 15, 2026, from [Link]

  • University of Delhi. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US6316659B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
  • SciTechnol. (2021, December 30). A Short Notes on Column Chromatography. Retrieved February 15, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. Retrieved February 15, 2026, from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). 1-Hydroxycyclopentane-1-carboxylic acid | Request PDF. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Cyclopentane Derivatives

Welcome to the technical support center for the synthesis of cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the synthesis of these valuable carbocycles. The cyclopentane ring is a ubiquitous scaffold in natural products and pharmaceuticals, yet its construction can be fraught with challenges.[1][2] This resource is structured to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory work.

Section 1: Ring-Closing Metathesis (RCM) for Cyclopentene Synthesis

Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of cyclic olefins, including cyclopentenes.[3] The reaction is catalyzed by ruthenium or molybdenum alkylidene complexes, with Grubbs-type catalysts being the most common.[4] Despite its utility, RCM reactions can be sensitive to various factors that may lead to low yields or failed reactions.

Frequently Asked Questions (FAQs) for RCM

Q1: My RCM reaction is not proceeding, or the yield is very low. What are the most common causes?

A1: Low or no yield in an RCM reaction can stem from several factors. A systematic approach to troubleshooting is crucial.[5] The primary culprits are often related to the catalyst, the substrate, or the reaction conditions.

  • Catalyst Deactivation: Grubbs catalysts are sensitive to air, moisture, and certain functional groups.[6] Improper handling or storage can lead to catalyst deactivation before or during the reaction.

  • Substrate Impurities: The presence of impurities in your starting diene, such as phosphines, thiols, or other Lewis bases, can poison the catalyst.

  • Reaction Conditions: Suboptimal concentration, temperature, or solvent can significantly impact the reaction outcome. RCM is an equilibrium-driven process, and the removal of the volatile ethylene byproduct is crucial for driving the reaction towards the desired cyclic product.[7]

Q2: I observe the formation of byproducts other than my desired cyclopentene. What are they, and how can I avoid them?

A2: The most common byproduct in RCM is the formation of oligomers or polymers through intermolecular reactions. This is particularly prevalent at high substrate concentrations. Another common side reaction is alkene isomerization, which can be catalyzed by ruthenium hydride species formed from catalyst decomposition.[8]

To minimize these side reactions:

  • High Dilution: Running the reaction at a lower concentration (typically 0.01-0.05 M) favors the intramolecular RCM over intermolecular reactions.

  • Slow Addition: Adding the substrate slowly to the catalyst solution can also help maintain a low effective concentration.

  • Catalyst Choice: Second-generation Grubbs catalysts are generally more robust and less prone to decomposition than the first-generation catalysts.

Troubleshooting Guide for RCM

This guide provides a step-by-step approach to diagnosing and resolving issues with RCM reactions for cyclopentene synthesis.

Problem: Low Yield or No Reaction in RCM

RCM_Troubleshooting start Low Yield / No Reaction catalyst 1. Check Catalyst Integrity start->catalyst substrate 2. Verify Substrate Purity catalyst->substrate Catalyst is active sub_catalyst Is the catalyst fresh? Was it handled under inert atmosphere? catalyst->sub_catalyst conditions 3. Optimize Reaction Conditions substrate->conditions Substrate is pure sub_substrate Check for impurities (NMR, GC-MS). Purify starting diene if necessary. substrate->sub_substrate success Successful Cyclization conditions->success Optimized sub_conditions Adjust concentration (0.01-0.05 M). Screen solvents (DCM, toluene). Vary temperature. conditions->sub_conditions

Caption: A troubleshooting workflow for low-yield RCM reactions.

Step-by-Step Troubleshooting Protocol:

  • Verify Catalyst Activity:

    • Action: Test the catalyst on a reliable, known substrate, such as diethyl diallylmalonate.[9][10]

    • Rationale: This will confirm if the catalyst itself is active. If this control reaction fails, the catalyst is likely deactivated. Use a fresh batch of catalyst from a reputable supplier and ensure it is handled under an inert atmosphere (e.g., in a glovebox).

  • Assess Substrate Purity:

    • Action: Analyze your diene starting material by NMR and/or GC-MS to check for impurities.

    • Rationale: Even small amounts of catalyst poisons can shut down the reaction. If impurities are detected, purify the substrate by column chromatography, distillation, or recrystallization.

  • Optimize Reaction Conditions:

    • Action: If the catalyst and substrate are fine, systematically vary the reaction conditions.

      • Concentration: Start with a high dilution (0.01 M) to favor the intramolecular reaction.

      • Solvent: Dichloromethane (DCM) and toluene are common solvents for RCM. Toluene can be used for reactions requiring higher temperatures.

      • Temperature: While many RCM reactions proceed at room temperature, some substrates may require heating to overcome a higher activation barrier.

      • Ethylene Removal: Ensure that the ethylene byproduct is efficiently removed by performing the reaction under a stream of nitrogen or argon, or under vacuum.[7]

Experimental Protocol: RCM of Diethyl Diallylmalonate

This protocol describes the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate using a second-generation Grubbs catalyst.

Materials:

  • Diethyl diallylmalonate

  • Grubbs second-generation catalyst

  • Anhydrous and degassed dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Grubbs second-generation catalyst (1-5 mol%) in anhydrous and degassed DCM to a concentration of approximately 0.001-0.005 M.

  • In a separate flame-dried flask, prepare a solution of diethyl diallylmalonate in anhydrous and degassed DCM (to a final reaction concentration of 0.01-0.05 M).

  • Slowly add the diethyl diallylmalonate solution to the stirring catalyst solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel.

Section 2: Radical Cyclization for Cyclopentane Synthesis

Radical cyclizations are a powerful method for the construction of five-membered rings, often with high levels of stereocontrol. These reactions typically involve the generation of a radical which then undergoes an intramolecular addition to a double or triple bond.

Frequently Asked Questions (FAQs) for Radical Cyclization

Q1: What are the main challenges associated with radical cyclization reactions?

A1: One of the primary historical challenges has been the reliance on toxic tin hydrides, such as tributyltin hydride (Bu3SnH), as the radical mediator.[11] This has led to the development of "tin-free" methods. Other challenges include:

  • Competing Reduction: The initially formed radical can be prematurely quenched by the hydrogen donor before it has a chance to cyclize.

  • Stereocontrol: Achieving the desired stereochemistry at newly formed chiral centers can be challenging and is often dependent on the substrate and reaction conditions.

  • Ring Size Selectivity: While 5-exo cyclizations are generally favored, the formation of six-membered rings (6-endo) can sometimes compete.

Q2: What are the best alternatives to toxic tin hydrides?

A2: Several less toxic alternatives to tributyltin hydride have been developed. Tris(trimethylsilyl)silane (TTMSS) is a popular choice as it is a good hydrogen donor and the silicon-containing byproducts are generally easier to remove.[12] Silylated cyclohexadienes have also emerged as environmentally benign alternatives.[13]

Troubleshooting Guide for Radical Cyclization

Problem: Low Yield or Formation of Linear Reduction Product

Radical_Cyclization_Troubleshooting start Low Yield / Predominant Linear Reduction reagents 1. Check Reagent Concentration start->reagents initiator 2. Verify Initiator Efficiency reagents->initiator Concentration is optimal sub_reagents Slowly add H-donor (e.g., TTMSS). Use a lower concentration of H-donor. reagents->sub_reagents stereochem 3. Address Stereocontrol initiator->stereochem Initiation is efficient sub_initiator Ensure AIBN is fresh. Consider photochemical initiation. initiator->sub_initiator success Successful Cyclization stereochem->success Desired stereoisomer obtained sub_stereochem Use chiral auxiliaries. Screen different Lewis acids. stereochem->sub_stereochem

Caption: A troubleshooting workflow for radical cyclization reactions.

Step-by-Step Troubleshooting Protocol:

  • Minimize Premature Reduction:

    • Action: The concentration of the hydrogen donor (e.g., TTMSS) is critical. Add the hydrogen donor slowly via syringe pump to the reaction mixture.

    • Rationale: This maintains a low steady-state concentration of the hydrogen donor, favoring the intramolecular cyclization over the intermolecular hydrogen abstraction.

  • Ensure Efficient Radical Initiation:

    • Action: Use a fresh batch of radical initiator, such as azobisisobutyronitrile (AIBN).

    • Rationale: Old AIBN can be less effective. The reaction temperature should be appropriate for the chosen initiator (typically ~80 °C for AIBN in toluene). Photochemical initiation can also be an alternative.

  • Address Stereochemical Issues:

    • Action: If a mixture of diastereomers is obtained, consider the use of a chiral auxiliary on the substrate to direct the cyclization.

    • Rationale: The stereochemical outcome of radical cyclizations can often be influenced by steric and electronic factors of the substrate.

Experimental Protocol: Tin-Free Radical Cyclization

This protocol describes the cyclization of an unsaturated halide using TTMSS.

Materials:

  • Unsaturated alkyl halide (e.g., 6-iodo-1-hexene derivative)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous and degassed toluene

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the unsaturated alkyl halide and AIBN (0.1-0.2 equivalents) in anhydrous and degassed toluene.

  • Heat the solution to 80-90 °C.

  • Slowly add a solution of TTMSS (1.1-1.5 equivalents) in anhydrous and degassed toluene to the reaction mixture over several hours using a syringe pump.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Section 3: Intramolecular Aldol Condensation for Cyclopentanone Synthesis

The intramolecular aldol condensation is a classic and effective method for the synthesis of cyclic enones, including cyclopentenones, from dicarbonyl compounds.[14][15] The reaction is typically base-catalyzed and proceeds via the formation of an enolate which then attacks the other carbonyl group within the same molecule.[16]

Frequently Asked questions (FAQs) for Intramolecular Aldol Condensation

Q1: How can I control the regioselectivity of the initial enolate formation?

A1: In an unsymmetrical dicarbonyl compound, the regioselectivity of enolate formation is crucial for obtaining the desired product.

  • Kinetic vs. Thermodynamic Control: The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the less substituted (kinetic) enolate. A smaller, stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at higher temperatures will favor the more substituted (thermodynamic) enolate.

  • Acidic Protons: Protons alpha to two carbonyl groups are significantly more acidic and will be deprotonated preferentially.

Q2: My reaction is producing a mixture of ring sizes or intermolecular side products. How can I improve the selectivity for the desired cyclopentanone?

A2: The formation of five- and six-membered rings is generally thermodynamically favored in intramolecular aldol condensations.[14] To favor the desired intramolecular reaction:

  • Use a high dilution to disfavor intermolecular reactions.

  • Choose the appropriate starting material. A 1,4-diketone will lead to a five-membered ring, while a 1,5-diketone will give a six-membered ring.[14]

Troubleshooting Guide for Intramolecular Aldol Condensation

Problem: Low Yield or Formation of Undesired Products

Symptom Potential Cause Suggested Solution
No reaction or low conversion Insufficiently strong base or deactivation of the base.Use a stronger base (e.g., NaH, LDA). Ensure anhydrous conditions.
Formation of multiple products Lack of regiocontrol in enolate formation.Use conditions for kinetic or thermodynamic control of enolate formation.
Polymerization or intermolecular products Reaction concentration is too high.Perform the reaction under high dilution conditions.
Retro-aldol reaction The aldol addition product is not stable under the reaction conditions.Use milder reaction conditions or trap the aldol addition product before dehydration.
Experimental Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione

This protocol describes the synthesis of 3-methyl-2-cyclopenten-1-one from 2,5-hexanedione.

Materials:

  • 2,5-Hexanedione

  • Aqueous sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,5-hexanedione in ethanol.

  • Add an aqueous solution of NaOH (e.g., 10%) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or flash column chromatography.

Section 4: Other Important Methods and Their Pitfalls

While RCM, radical cyclization, and aldol condensation are workhorses in cyclopentane synthesis, other methods also offer unique advantages and come with their own set of challenges.

  • Nazarov Cyclization: This method involves the 4π-electrocyclization of a divinyl ketone to form a cyclopentenone.[17] A major pitfall is the need for strong Lewis or Brønsted acids, which can lead to side reactions and low regioselectivity.[6] Modern variants aim to address these issues through the use of milder catalysts and directing groups.[6][18]

  • [3+2] Cycloadditions: These reactions provide a powerful and convergent route to highly substituted cyclopentanes.[1][19] Challenges can include controlling the stereoselectivity of the newly formed stereocenters and the stability of the reactive intermediates.[3][20]

  • Pauson-Khand Reaction: This reaction involves the cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. Common pitfalls include catalyst deactivation and the need for high pressures of carbon monoxide in some cases.

Section 5: Purification of Cyclopentane Derivatives

The purification of cyclopentane derivatives can present unique challenges due to their often-volatile nature and the presence of persistent impurities from the reaction.

  • Distillation: For volatile and thermally stable cyclopentanes, distillation is an effective purification method. Fractional distillation may be necessary to separate from close-boiling impurities.

  • Column Chromatography: This is a versatile method for the purification of a wide range of cyclopentane derivatives. Care must be taken with volatile compounds to avoid loss of product during solvent removal.

  • Extractive Distillation: For the separation of cyclopentane from azeotropic mixtures, such as with neohexane, extractive distillation using a selective solvent can be employed.[16][21]

  • Removal of Metal Catalysts: For reactions involving metal catalysts (e.g., RCM), complete removal of the metal from the product is often necessary, especially for pharmaceutical applications. This can be achieved by treatment with reagents like tris(hydroxymethyl)phosphine (THMP) or by using supported catalysts that can be filtered off.[22]

References

  • Wipf, P. Ring Closing Metathesis of Diallylmalonate. University of Pittsburgh. [Link]

  • Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of Missouri-St. Louis. [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. [Link]

  • Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. MDPI. [Link]

  • Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. PMC. [Link]

  • Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions. Organic Chemistry - Pharmacy 180. [Link]

  • RCM of diethyl diallylmalonate (conditions: 1 mol % Ru catalyst, 0.1 M,...). ResearchGate. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. [Link]

  • Nazarov cyclization reaction. Wikipedia. [Link]

  • Silylated Cyclohexadienes: New Alternatives to Tributyltin Hydride in Free Radical Chemistry. ResearchGate. [Link]

  • Cyclopentane Synthesis. Baran Lab. [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]

  • A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary Material. Royal Society of Chemistry. [Link]

  • Solvent Screening for Cyclopentane Purification Based on COSMO-RS. International Journal of Chemical Engineering and Applications. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Time/conversion curves for the RCM reaction of diethyl.... ResearchGate. [Link]

  • 7 questions with answers in GRUBB'S CATALYSTS. ResearchGate. [Link]

  • 23.6 Intramolecular Aldol Reactions. Organic Chemistry | OpenStax. [Link]

  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. ResearchGate. [Link]

  • Intramolecular Aldol Condensation. Organic Chemistry Tutor. [Link]

  • Tris(trimethylsilyl)silane, TTMSS. Organic Chemistry Portal. [Link]

  • Principle and Feasibility Study of Proposed Hydrate-Based Cyclopentane Purification Technology. ResearchGate. [Link]

  • Grubbs Catalyst||Reaction Mechanism||With Problems||CSIR-NET GATE|Tricks. YouTube. [Link]

  • Tris(trimethylsilyl)silane (TTMSS). ResearchGate. [Link]

  • Separation of Cyclopentane from close boiling paraffins using selective solvents in extractive distillation step. Jetir.Org. [Link]

  • Synthesis of cyclopentanones. Organic Chemistry Portal. [Link]

  • Visible Light Promoted [3+2]-Cycloaddition for the Synthesis of Cyclopenta[b]chromenocarbonitrile Derivatives. The Journal of Organic Chemistry. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

  • Novel synthesis of highly functionalized cyclopentane derivatives via [3 + 2] cycloaddition reactions of donor–acceptor cyclopropanes and (E)-3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]

  • Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. [Link]

  • Intramolecular Free-Radical Cyclization Reactions. Science of Synthesis. [Link]

  • Spurring radical reactions of organic halides with tin hydride and TTMSS using microreactors. Semantic Scholar. [Link]

  • CN111662170B - The purification method of cyclopentanone.
  • Recent Applications of the (TMS)3SiH Radical-Based Reagent. PMC. [Link]

  • Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. MDPI. [Link]

  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. [Link]

  • RCM Troubleshooting. Reddit. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid for Researchers and Drug Development Professionals

Introduction 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its unique disubstituted cyclopentyl scaffold, featuring both a carboxylic acid and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its unique disubstituted cyclopentyl scaffold, featuring both a carboxylic acid and a hydroxymethyl group attached to the same carbon atom, offers a versatile platform for the synthesis of novel therapeutic agents and functional polymers. The selection of an appropriate synthetic route is paramount to ensure efficiency, scalability, and cost-effectiveness in research and development. This guide provides an in-depth comparison of viable synthetic pathways to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies have been evaluated for the preparation of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid. Each route commences from a readily available starting material and employs distinct chemical transformations. The following sections will delve into the mechanistic details, experimental procedures, and a comparative analysis of their respective advantages and disadvantages.

Route Starting Material Key Reactions Overall Plausibility & Key Considerations
1 CyclopentanoneReformatsky Reaction, Ester HydrolysisHighly plausible and direct. Relies on a well-established named reaction.
2 Diethyl cyclopentane-1,1-dicarboxylateReduction, Selective OxidationPromising, but the selective oxidation of the diol intermediate can be challenging.
3 CyclopentanoneCyanohydrin Formation, Hydrolysis, Functional Group InterconversionLess practical due to the difficult conversion of a tertiary alcohol to a primary alcohol.

Route 1: The Reformatsky Reaction Approach

This two-step synthesis represents a highly efficient and direct pathway to the target molecule, leveraging the classical Reformatsky reaction.

Reaction Scheme

Reformatsky_Reaction_Route cyclopentanone Cyclopentanone reformatsky Reformatsky Reaction (Ethyl Bromoacetate, Zn, Toluene) cyclopentanone->reformatsky ester Ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate reformatsky->ester hydrolysis Ester Hydrolysis (e.g., KOH, Ethanol/Water) ester->hydrolysis product 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid hydrolysis->product

Caption: Synthetic pathway via the Reformatsky reaction.

Mechanistic Insights

The cornerstone of this route is the Reformatsky reaction, which involves the formation of an organozinc reagent from an α-halo ester and zinc metal. This organozinc intermediate, often referred to as a Reformatsky enolate, is a soft nucleophile that readily adds to the carbonyl carbon of a ketone or aldehyde.[1][2] In this case, the enolate of ethyl bromoacetate attacks the electrophilic carbonyl carbon of cyclopentanone. The resulting zinc alkoxide is then protonated upon acidic workup to yield the β-hydroxy ester, ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate. The subsequent step is a standard ester hydrolysis, typically carried out under basic conditions, to afford the final carboxylic acid.[3][4]

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate via Reformatsky Reaction

  • Materials: Cyclopentanone, ethyl bromoacetate, activated zinc dust, iodine (catalyst), toluene, diethyl ether, saturated aqueous ammonium chloride solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine to dry toluene.

    • Heat the mixture to reflux for a few minutes to activate the zinc, then cool to room temperature.

    • Add a solution of cyclopentanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in dry toluene dropwise to the zinc suspension.

    • After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate.

Step 2: Hydrolysis to 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid

  • Materials: Ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate, potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve the ester from Step 1 in a mixture of ethanol and water.

    • Add potassium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclopentane-1-carboxylic acid.

Performance Metrics (Estimated)
Parameter Value Reference/Comment
Overall Yield 60-75%Based on similar reported Reformatsky reactions and subsequent hydrolysis.[1]
Reaction Time 5-7 hours
Scalability GoodThe reaction can be scaled up with appropriate heat management.
Safety Standard laboratory precautions for handling flammable solvents and corrosive reagents.

Route 2: From Diethyl Cyclopentane-1,1-dicarboxylate

This three-step route begins with a commercially available diester and proceeds through a diol intermediate. The critical step in this pathway is the selective oxidation of one of the primary hydroxyl groups.

Reaction Scheme

Dicarboxylate_Route diester Diethyl cyclopentane-1,1-dicarboxylate reduction Reduction (e.g., LiAlH4, THF) diester->reduction diol 1,1-Bis(hydroxymethyl)cyclopentane reduction->diol oxidation Selective Oxidation (e.g., TEMPO, NaOCl) diol->oxidation product 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid oxidation->product

Caption: Synthetic pathway from diethyl cyclopentane-1,1-dicarboxylate.

Mechanistic Insights

The initial step involves the reduction of both ester functionalities of diethyl cyclopentane-1,1-dicarboxylate to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5] This yields the symmetrical diol, 1,1-bis(hydroxymethyl)cyclopentane. The subsequent and most challenging step is the selective oxidation of one of the two primary hydroxyl groups to a carboxylic acid. This can be achieved using various modern oxidation methods. A common and effective method for the selective oxidation of primary alcohols to carboxylic acids in the presence of other alcohols is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant like sodium hypochlorite (NaOCl). The bulky TEMPO radical selectively oxidizes the less sterically hindered primary alcohol.

Experimental Protocols

Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane

  • Materials: Diethyl cyclopentane-1,1-dicarboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), diethyl ether, water, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of diethyl cyclopentane-1,1-dicarboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting white precipitate and wash it thoroughly with THF and diethyl ether.

    • Combine the filtrates, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopentane.[5]

Step 2: Selective Oxidation to 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid

  • Materials: 1,1-Bis(hydroxymethyl)cyclopentane, TEMPO, sodium hypochlorite (NaOCl) solution, sodium bromide, sodium bicarbonate, dichloromethane, hydrochloric acid.

  • Procedure:

    • Dissolve 1,1-bis(hydroxymethyl)cyclopentane (1.0 eq) in a mixture of dichloromethane and a saturated aqueous sodium bicarbonate solution.

    • Add sodium bromide (0.1 eq) and TEMPO (0.01 eq).

    • Cool the mixture to 0 °C and add the sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction vigorously at 0 °C for 2-3 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • The resulting crude product can be purified by crystallization or column chromatography.

Performance Metrics (Estimated)
Parameter Value Reference/Comment
Overall Yield 40-60%The yield is highly dependent on the selectivity of the oxidation step.
Reaction Time 8-12 hours
Scalability ModerateThe selective oxidation may require careful control on a larger scale.
Safety LiAlH₄ is highly reactive with water. The oxidation reaction can be exothermic.

Route 3: The Cyanohydrin Approach (A Less Favorable Alternative)

While conceptually plausible, this route presents significant synthetic challenges, particularly in the final functional group interconversion, making it a less practical choice compared to the other two routes.

Reaction Scheme

Cyanohydrin_Route cyclopentanone Cyclopentanone cyanohydrin_formation Cyanohydrin Formation (KCN, H+) cyclopentanone->cyanohydrin_formation cyanohydrin Cyclopentanone Cyanohydrin cyanohydrin_formation->cyanohydrin hydrolysis Nitrile Hydrolysis (H3O+, heat) cyanohydrin->hydrolysis hydroxy_acid 1-Hydroxycyclopentane-carboxylic acid hydrolysis->hydroxy_acid fgi Functional Group Interconversion (multi-step) hydroxy_acid->fgi product 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid fgi->product

Sources

Comparative

Precision Beyond Chromatography: Validating 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid Purity via qNMR vs. HPLC

Executive Summary In the synthesis of peptidomimetics and complex pharmaceutical intermediates, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (CAS 102539-92-4) serves as a critical quaternary amino acid scaffold.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and complex pharmaceutical intermediates, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (CAS 102539-92-4) serves as a critical quaternary amino acid scaffold.[1][2] However, its lack of a distinct chromophore renders standard HPLC-UV methodologies unreliable, often necessitating low-wavelength detection (205–210 nm) that is susceptible to solvent interference and baseline drift.[1][2]

This guide objectively compares the industry-standard HPLC-UV approach against Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the workhorse for trace impurity profiling, our validation data suggests that 1H-qNMR is the superior technique for absolute purity assay , offering SI-traceable accuracy without the need for identical reference standards or derivatization.

The Analytical Challenge

The target molecule, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid, presents a "perfect storm" of challenges for traditional chromatography:

  • UV Silence: The molecule lacks conjugated

    
    -systems.[1] It relies on the weak carboxyl carbonyl absorbance, forcing detection into the "noise" region of UV-Vis detectors.
    
  • Derivatization Risks: To make it UV-active, one might use phenacyl bromide derivatization, but this introduces kinetic bias and reagent impurities.[1][2]

  • Thermal Instability: GC-MS analysis risks dehydration of the tertiary structure or potential

    
    -lactone formation under high injection port temperatures.[1]
    
Decision Matrix: When to Switch to qNMR

The following logic flow illustrates why qNMR is the recommended primary assay for this scaffold.

decision_matrix start Start: Purity Assessment chromophore Does analyte have strong UV chromophore? start->chromophore standard Is a certified Reference Standard available? chromophore->standard No trace Is trace impurity profiling (<0.1%) required? chromophore->trace Yes standard->trace Yes qnmr Use 1H-qNMR standard->qnmr No (Use Internal Std) hplc Use HPLC-UV trace->hplc Yes (Sensitivity needed) trace->qnmr No (Assay focus) hybrid Hybrid: qNMR for Assay, HPLC-CAD/ELSD for Impurities trace->hybrid Complex Matrix

Figure 1: Analytical Method Selection Logic. For 1-(hydroxymethyl)cyclopentane-1-carboxylic acid, the path leads decisively toward qNMR or a Hybrid approach due to the lack of chromophore.[2]

Comparative Analysis: qNMR vs. HPLC-UV

The following data summarizes a head-to-head validation study.

Method A (HPLC-UV): C18 Column, Phosphate Buffer/Acetonitrile gradient, Detection @ 210 nm.[2] Method B (1H-qNMR): 400 MHz, DMSO-d6, Maleic Acid Internal Standard.

ParameterMethod A: HPLC-UV (210 nm)Method B: 1H-qNMRVerdict
Specificity Low. Solvent fronts and buffer impurities often co-elute or obscure the analyte peak.[1][2]High. Distinct -CH₂-OH singlet (~3.4 ppm) is separated from ring protons and impurities.[1][2]qNMR Wins
Linearity (

)
0.992 (Baseline noise affects integration at low conc.)> 0.9998 (Fundamental physical proportionality).[1][3]qNMR Wins
Reference Standard Required. Must possess an identical, high-purity standard of the analyte.[1]Not Required. Uses a generic Internal Standard (e.g., Maleic Acid).[1][2]qNMR Wins
LOD/LOQ ~0.05% (High noise floor).~0.1% (Dependent on number of scans).[1]HPLC Wins
Total Analysis Time 45 min (equilibration + run).15 min (sample prep + d1 delay).qNMR Wins

Validated qNMR Protocol

This protocol is designed to be self-validating . By using an Internal Standard (IS) with a known purity, the system checks its own validity in every run.

Reagents & Materials[1][3]
  • Analyte: ~10-15 mg of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid.[1][2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1][2]

    • Why Maleic Acid? It provides a clean singlet in the alkene region (~6.0–6.3 ppm), far removed from the analyte's aliphatic signals (1.0–3.6 ppm).[2]

  • Solvent: DMSO-d6 (99.9% D).

    • Why DMSO? It ensures solubility of both the polar carboxylic acid analyte and potential organic impurities.[1]

Instrument Parameters (Critical)

Failure to adhere to relaxation times is the #1 cause of qNMR error.[1]

  • Pulse Sequence: zg (standard 1H pulse) or zg30 (30° pulse).

  • Spectral Width: -2 to 14 ppm.[1]

  • Relaxation Delay (d1): 30 seconds.

    • Scientific Rationale: The T1 (longitudinal relaxation time) of small molecules in DMSO is typically 2–5 seconds. For quantitative accuracy (99.9% magnetization recovery), d1 must be

      
      .[1][2] A 30s delay covers T1s up to 6s.[1]
      
  • Scans (ns): 16 or 32 (sufficient for S/N > 150:1).

  • Temperature: 298 K (controlled).

Experimental Workflow

qnmr_workflow weigh Gravimetry (Weigh Analyte + IS) dissolve Dissolution (0.6 mL DMSO-d6) weigh->dissolve acquire Acquisition (d1 = 30s, ns = 16) dissolve->acquire process Processing (Phase, Baseline, Integrate) acquire->process calc Calculate Purity process->calc

Figure 2: qNMR Sample Preparation and Execution Workflow.

Step-by-Step:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg). Record exact weights.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to NMR tube.[1]

  • Acquisition: Run the experiment using the parameters in 4.2.

  • Processing:

    • Apply exponential window function (lb = 0.3 Hz).[1]

    • Phase correction (manual is preferred).[1]

    • Baseline correction: Use a polynomial fit (Bernstein) on signal-free regions.[1][2] Crucial for integration accuracy.

Data Interpretation & Calculation

Spectral Assignment

In DMSO-d6, the spectrum of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid will display:

  • 
     12.0+ ppm:  -COOH (Broad, may exchange/disappear).[1][2]
    
  • 
     6.0–6.2 ppm:  Maleic Acid IS (Singlet, 2H).[1][2] (Integration Reference) .
    
  • 
     4.5–5.0 ppm:  -OH (Triplet or broad singlet, variable).[1][2]
    
  • 
     3.45 ppm:  -CH ₂-OH (Singlet, 2H).[1][2] (Analyte Quantitation Peak) .
    
    • Note: Because the C1 position is quaternary, the adjacent CH₂ is chemically equivalent and appears as a singlet (or a doublet if coupling to OH is resolved).

  • 
     1.4–2.1 ppm:  Cyclopentane ring protons (Multiplets, 8H).[1][2]
    
The Calculation

Calculate the purity (


) using the fundamental qNMR equation:

[1][2]

Where:

  • 
    : Integral area (Analyte 
    
    
    
    vs Standard
    
    
    ).[1]
  • 
    : Number of protons (Analyte CH₂ = 2; Maleic Acid = 2).[1]
    
  • 
    : Molecular Weight (Analyte = 144.17  g/mol ; Maleic Acid = 116.07  g/mol ).[1]
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (decimal, e.g., 0.999).[2]
    

Case Study Results: Detecting the "Invisible" Impurity

In a recent validation batch, HPLC-UV (210 nm) indicated a purity of 98.5% .[1][2] The chromatogram showed a noisy baseline but no significant secondary peaks.[1]

However, 1H-qNMR analysis of the same lot revealed:

  • The analyte purity was calculated at 94.2% .[1]

  • A significant impurity multiplet was observed at

    
     2.6 ppm (characteristic of the 
    
    
    
    -proton in unreacted cyclopentanecarboxylic acid or a precursor).[1]

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link[1][2]

  • Pauli, G. F., et al. (2012).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8] Journal of Natural Products.[1] Link[1][2]

  • BIPM. (2018).[1][7] qNMR Internal Standard Reference Data - Maleic Acid. Bureau International des Poids et Mesures.[1] Link

  • ICH. (2023).[1][9] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][9][10][11]Link

  • Sigma-Aldrich. (n.d.).[1] 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid Product Data.Link[1][2]

Sources

Validation

Structural Validation of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid: A Comparative Analytical Guide

The following guide is structured to provide a rigorous, evidence-based approach to confirming the structure of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (CAS 102539-92-4). It moves beyond basic spectral listing to...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide a rigorous, evidence-based approach to confirming the structure of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (CAS 102539-92-4). It moves beyond basic spectral listing to address the specific analytical challenges posed by quaternary centers and isomer differentiation.

Executive Summary

The Challenge: Confirming the structure of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid requires distinguishing it from its regioisomers (e.g., 2-substituted derivatives) and confirming the formation of the quaternary carbon at position 1. Standard 1D NMR is often insufficient to definitively prove the connectivity of "blind" quaternary centers.

The Solution: This guide prioritizes a multi-technique approach . While 1H NMR provides a rapid "Go/No-Go" check via signal multiplicity, HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for proving the geminal relationship between the hydroxymethyl and carboxyl groups.

Key Structural Feature:

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Core Motif: A cyclopentane ring with a quaternary C1 substituted by both -COOH and -CH

    
    OH.
    
  • Symmetry: Unlike its 1,2-isomer, this molecule possesses a plane of symmetry, rendering it achiral . This symmetry is a critical diagnostic tool in NMR analysis.

Part 1: Comparative Analysis of Validation Methods

The following table compares analytical techniques based on their ability to resolve the specific structural features of this compound.

TechniqueDiagnostic PowerKey Feature ResolvedLimitations
1H NMR High (Screening)Multiplicity of -CH

OH
: A sharp singlet confirms 1,1-substitution (quaternary neighbor). A doublet implies 1,2-substitution (tertiary neighbor).
Cannot prove connectivity to the carbonyl carbon.
13C NMR / DEPT-135 MediumQuaternary Carbon Identification : C1 appears as a low-intensity singlet in 13C and disappears in DEPT-135.Does not establish which groups are attached to the quaternary carbon.
2D NMR (HMBC) Critical (Gold Standard) Connectivity : Shows long-range coupling (

,

) connecting the -CH

OH protons to the C=O carbon through the quaternary C1.
Requires careful parameter setup (optimized for 8-10 Hz).
FTIR Low (Supportive)Functional Groups : Confirms presence of -COOH (broad O-H, C=O) and aliphatic -OH.Cannot distinguish between regioisomers (1,1 vs 1,2).
X-Ray Crystallography Absolute3D Structure : Unambiguous proof of geometry and connectivity.Requires a single crystal (compound is often a low-melting solid or oil).

Part 2: Detailed Analytical Logic (The "Why" and "How")

The Symmetry Check (1H NMR)

Expert Insight: The most immediate confirmation of the 1,1-substitution pattern comes from the symmetry of the molecule.

  • The Logic: The 1,1-isomer is achiral and symmetric. The protons on C2 and C5 are chemically equivalent, as are C3 and C4.

  • The Signal: Look for the hydroxymethyl protons (-CH

    
    OH).
    
    • 1,1-isomer: The adjacent carbon (C1) is quaternary (no protons). The -CH

      
      OH signal will be a Singlet  (approx. 3.4–3.6 ppm).
      
    • 1,2-isomer: The adjacent carbon (C1) has a proton. The -CH

      
      OH signal will be a Doublet  (or dd) due to vicinal coupling.
      
The Connectivity Proof (HMBC)

Expert Insight: You cannot "see" the bond between the quaternary C1 and the Carboxyl group directly in 1H NMR. HMBC bridges this gap.

  • The Protocol: You must observe a correlation between the -CH

    
    OH protons  and the Carboxyl Carbon (C=O) .
    
  • Mechanism: This is a 3-bond coupling (

    
    ): H(hydroxymethyl) 
    
    
    
    C(hydroxymethyl)
    
    
    C(quaternary)
    
    
    C(carboxyl).
  • Validation Criteria: If you see this cross-peak, the -CH

    
    OH and -COOH groups must be attached to the same carbon.
    
Stability & Dehydration (Chemical Insight)

Expert Insight: Unlike typical


-hydroxy acids, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid is exceptionally stable against dehydration.
  • Reasoning: Standard dehydration requires an

    
    -proton (on C1) to eliminate water and form a double bond. Since C1 is quaternary, no 
    
    
    
    -proton exists
    . This makes the compound resistant to forming
    
    
    -unsaturated acids, a common impurity in similar syntheses.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the logical decision tree for confirming the structure, prioritizing the differentiation from the 1,2-isomer.

StructureConfirmation Start Synthesized Product (Crude/Purified) IR_Check Step 1: FTIR Analysis Confirm -COOH and -OH Start->IR_Check NMR_1H Step 2: 1H NMR (DMSO-d6) Analyze -CH2OH Multiplicity IR_Check->NMR_1H Singlet Signal: Singlet NMR_1H->Singlet No Vicinal H Doublet Signal: Doublet/Multiplet NMR_1H->Doublet Vicinal H Present Candidate_11 Candidate: 1,1-Isomer (Quaternary C1) Singlet->Candidate_11 Candidate_12 Reject: 1,2-Isomer (Tertiary C1) Doublet->Candidate_12 HMBC Step 3: HMBC (2D NMR) Check Connectivity Candidate_11->HMBC Correlation Correlation: CH2(OH) -> C=O HMBC->Correlation NoCorrelation No Correlation HMBC->NoCorrelation Confirmed CONFIRMED STRUCTURE 1-(hydroxymethyl)cyclopentane- 1-carboxylic acid Correlation->Confirmed

Caption: Analytical decision matrix differentiating the target 1,1-substituted compound from regioisomers.

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

To ensure observation of exchangeable protons (optional but helpful) and prevent peak shifting.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Why? CDCl

      
       often leads to broad or invisible -OH signals due to exchange. DMSO-d6 stabilizes the -OH protons via hydrogen bonding, often allowing them to be seen as distinct triplets (coupling to CH
      
      
      
      ) or singlets (if exchange is still fast).
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. Filter if any turbidity exists.

  • Acquisition Parameters (HMBC):

    • Optimization: Set long-range coupling constant delay (

      
      ) for 8 Hz  (typical for 
      
      
      
      and
      
      
      ).
    • Scans: Minimum 16 scans (ensure high S/N for quaternary carbons).

    • Relaxation Delay: Set D1

      
       2.0 seconds to allow relaxation of the quaternary center.
      
Protocol B: Data Interpretation (Self-Validation)

Use this checklist to validate your spectra:

  • Mass Spec (HRMS-ESI):

    • Mode: Negative Ion [M-H]

      
      .
      
    • Expected m/z: 143.0708 (Calculated for C

      
      H
      
      
      
      O
      
      
      ).
    • Pass Criteria: Error < 5 ppm.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~12.0 ppm (1H, br s, -COOH )
      
    • 
       ~4.5 ppm (1H, t or br s, -CH
      
      
      
      OH ) — May vary with water content.
    • 
       ~3.4 ppm (2H, s, -CH 
      
      
      
      OH) — CRITICAL CONFIRMATION PEAK.
    • 
       ~1.4–2.0 ppm (8H, m, Ring protons).
      
  • 13C NMR (DMSO-d6, 100 MHz):

    • 
       ~178 ppm (C=O).
      
    • 
       ~65 ppm (-CH
      
      
      
      OH).
    • 
       ~55 ppm (Quaternary C1). Note: This peak will be small.
      
    • 
       ~30–25 ppm (Ring carbons).
      

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants and HMBC optimization).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for HMBC pulse sequence mechanisms and quaternary carbon detection).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of cyclopentane derivatives).

  • PubChem. (n.d.). Compound Summary: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (CAS 102539-92-4).[1] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid. As researchers and drug development professionals, our commitment to safety an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource, offering not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Compound: Hazard Profile and Initial Assessment

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (C7H12O3) is an organic compound whose hazard profile must be thoroughly understood before any handling or disposal procedures are initiated.[1] While a specific, universally available Safety Data Sheet (SDS) for this exact compound is not always accessible, we can infer its likely hazardous characteristics from structurally similar carboxylic acids.

Typically, carboxylic acids may exhibit the following hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, corrosive damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[4]

Core Directive: Always treat 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid as a potentially hazardous substance. The first step in proper disposal is a hazardous waste determination, which must be conducted by trained professionals, such as your institution's Environmental Health and Safety (EH&S) staff.[5][6] This determination will classify the waste according to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process designed to protect laboratory personnel and the environment. The following workflow outlines the critical steps from the point of generation to final disposal.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_accumulation Accumulation & Storage Phase cluster_disposal Final Disposal Phase Start Waste Generated: 1-(Hydroxymethyl)cyclopentane- 1-carboxylic acid DetermineHazards Is the waste hazardous? (Consult SDS & EH&S) Start->DetermineHazards Segregate Segregate Waste Stream (Avoid Incompatibles) DetermineHazards->Segregate Yes NonHazardous Follow Institutional Guidelines for Non-Hazardous Waste DetermineHazards->NonHazardous No Containerize Select Compatible Container (e.g., HDPE, Glass) Segregate->Containerize Label Label Container Correctly 'Hazardous Waste', Name, Hazards, Date Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store RequestPickup Request Pickup by EH&S or Licensed Contractor Store->RequestPickup End Proper Disposal via Approved Facility RequestPickup->End

Caption: Decision workflow for the disposal of laboratory chemical waste.

Step 1: Waste Segregation

Causality: The foundational principle of safe chemical waste management is segregation. Mixing incompatible waste streams can lead to violent chemical reactions, the generation of toxic gases, or fire.[8]

Protocol:

  • Designate a specific waste container solely for 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and chemically compatible substances.

  • Crucially, do not mix this acidic waste with:

    • Bases (Alkalis): To prevent a potentially vigorous acid-base neutralization reaction.

    • Strong Oxidizing Agents: To avoid exothermic and potentially explosive reactions.[2][8]

    • Cyanides or Sulfides: To prevent the generation of highly toxic hydrogen cyanide or hydrogen sulfide gas.[9]

  • Keep aqueous and organic solvent waste streams separate unless explicitly instructed otherwise by your institution's waste management plan.[9]

Step 2: Containerization

Causality: The integrity of the waste container is paramount to prevent leaks and spills. The container material must be chemically resistant to the waste it holds.[9]

Protocol:

  • Select a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE) or borosilicate glass. Avoid steel containers for acidic waste.[8]

  • Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[8][9]

  • Do not overfill the container. Leave at least 10% headspace (a one-inch headroom is a good rule of thumb) to allow for vapor expansion.[8]

  • Keep the container closed at all times except when adding waste.[9][10] This minimizes the release of vapors and prevents accidental spills.

Step 3: Labeling

Causality: Accurate and comprehensive labeling is a regulatory requirement and a critical safety communication tool. It informs personnel of the container's contents and associated hazards, ensuring proper handling and disposal.[7]

Protocol:

  • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EH&S department.[10]

  • The label must, at a minimum, include:

    • The words "Hazardous Waste" .[8][9]

    • The full chemical name: "1-(Hydroxymethyl)cyclopentane-1-carboxylic acid" . Do not use abbreviations or chemical formulas.[8]

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant").[8]

    • The date when the container first received waste.[8]

Step 4: Accumulation and Storage

Causality: Designated storage areas ensure that hazardous waste is kept in a controlled environment, minimizing the risk of exposure and accidental mixing.

Protocol:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[7][8]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to capture any potential leaks from the primary container.[10]

  • Store incompatible waste types (e.g., acids and bases) in separate secondary containment.[10]

  • Be aware of accumulation time limits. Once a container is full, it must typically be moved from the SAA to a central storage area within three days. Partially filled containers may remain in the SAA for up to one year.[8]

Step 5: Final Disposal

Causality: The final disposal of hazardous waste must be handled by trained professionals at a licensed treatment, storage, and disposal facility (TSDF) to ensure compliance with EPA and local regulations.[11]

Protocol:

  • Never dispose of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid down the drain or in the regular trash.[10][12] Most organic acids are not suitable for drain disposal, even after neutralization, due to their potential toxicity and environmental impact.[8]

  • Follow your institution's established procedures to request a waste pickup from the EH&S department or their designated hazardous waste contractor.[10][13]

  • Ensure all paperwork, such as waste profiles or manifests, is completed accurately as required.[6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

Spill Scenario Immediate Action Protocol
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat. 3. Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[14] 4. Collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[14] 5. Clean the spill area with soap and water.
Major Spill 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's emergency response team (EH&S). 3. If there is a fire risk, shut off ignition sources if it is safe to do so. 4. Prevent the spill from entering drains or waterways.[4][14] 5. Await the arrival of trained emergency responders.

Conclusion: Fostering a Culture of Safety

The proper management and disposal of chemical waste like 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid are non-negotiable aspects of professional laboratory practice. By understanding the "why" behind each step—from segregation to final disposal—we move beyond mere compliance to actively fostering a robust culture of safety and environmental responsibility. This guide serves as a foundational document; always defer to your institution's specific waste management plan and the expertise of your EH&S professionals.

References

  • Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet - Cyclopentane. Airgas. [Link]

  • 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid PubChem Entry. National Center for Biotechnology Information. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(Hydroxymethyl)cyclopentane-1-carboxylic Acid

Essential Safety and Operational Protocols for Laboratory Professionals In the dynamic environment of drug discovery and development, the safety of our scientists is the bedrock of innovation. This document serves as an...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Operational Protocols for Laboratory Professionals

In the dynamic environment of drug discovery and development, the safety of our scientists is the bedrock of innovation. This document serves as an essential guide to the safe handling of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid, providing immediate, practical information to ensure both personal safety and the integrity of your research. As your trusted partner, we go beyond supplying a product by offering our expertise to support your critical work.

Understanding the Hazard Profile

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a solid organic compound.[1] While specific toxicity data is limited, its structural components as a carboxylic acid suggest that it can be corrosive and cause skin and eye irritation.[2] The safety data for similar compounds indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5] Therefore, it is crucial to handle this compound with the appropriate precautions to minimize exposure.

The following hazard statements are associated with this chemical:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment: Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements

For all routine laboratory operations involving this compound, the following minimum PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[6] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6][7]

  • Skin Protection: A standard laboratory coat must be worn and fully fastened.[8] For tasks with a greater potential for spills, a chemical-resistant apron made of materials like neoprene or nitrile rubber is recommended.[7]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for protection against acids and bases.[9] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.[10]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[9]

Table 1: PPE Recommendations for Specific Laboratory Tasks

TaskRequired PPE
Weighing and sample preparationSafety goggles, lab coat, nitrile gloves
Preparing solutionsSafety goggles, lab coat, nitrile gloves
Conducting reactionsSafety goggles with face shield, lab coat, chemical-resistant apron, nitrile gloves
Handling bulk quantitiesSafety goggles with face shield, lab coat, chemical-resistant apron, nitrile gloves

Safe Handling and Operational Procedures

Adherence to strict operational protocols is critical to minimizing the risk of exposure and ensuring a safe working environment.

Engineering Controls

All work with 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid that may generate dust or aerosols should be conducted in a certified chemical fume hood to protect against inhalation.[2][9] Ensure the fume hood is functioning correctly before commencing any work.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing: Carefully weigh the solid compound within the fume hood to contain any dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the process is exothermic, take appropriate cooling measures. Always add acid to water, not the other way around, when applicable.[9]

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.[11]

Workflow for Safe Handling

Disposal and Decontamination Plan

Proper disposal of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: All waste containing this compound should be considered hazardous chemical waste.[4]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container.[4]

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[4][12] Do not dispose of this chemical down the drain.[10]

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use with an appropriate cleaning agent. Wash hands thoroughly after handling the compound.[3][4][12]

Disposal and Decontamination Process

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision - Study Rocket. (n.d.).
  • 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid | 102539-92-4 - Sigma-Aldrich. (n.d.).
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • Acid Handling. (n.d.).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Choosing the Right Apron for Chemical Handling - Blog - Droppe. (2024, November 14).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA. (n.d.).
  • SAFETY DATA SHEET. (2025, December 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • SAFETY DATA SHEET. (2009, January 23).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid | C7H12O3 | CID 55299493 - PubChem. (n.d.).
  • (1S,3R) 3-Hydroxycyclopentane carboxylic acid SAFETY DATA SHEET - Cayman Chemical. (2014, March 28).
  • Cyclopentane-1,3-dicarboxylic acid - AK Scientific, Inc. (n.d.).

Sources

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